molecular formula C5H9B B1655104 4-Bromo-1-pentene CAS No. 31950-56-8

4-Bromo-1-pentene

Cat. No.: B1655104
CAS No.: 31950-56-8
M. Wt: 149.03 g/mol
InChI Key: PDBJRGFNXXAAMO-UHFFFAOYSA-N
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Description

4-Bromo-1-pentene (CAS Registry Number: 31950-56-8) is a halogenated hydrocarbon with the molecular formula C5H9Br and a molecular weight of 149.029 g/mol . This compound presents researchers with a versatile and valuable bifunctional building block, characterized by a terminal alkene group and a secondary bromide situated on the same carbon chain. Its structure supports diverse reactivity pathways, making it a useful intermediate in synthetic organic chemistry. The compound's physical properties include a density of approximately 1.244 g/cm³ and a boiling point of 118.2°C at 760 mmHg . Its flash point of 25.9°C classifies it as a flammable liquid, requiring appropriate safety handling and storage . The primary research value of this compound lies in its application as a synthetic intermediate. Its molecular structure features two distinct reactive sites: the carbon-carbon double bond and the carbon-bromine bond. The terminal alkene is amenable to reactions such as hydroboration, epoxidation, and dihydroxylation, allowing for the introduction of oxygen-containing functional groups. Meanwhile, the bromide, located on the fourth carbon, can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) or be used in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Research indicates this compound can undergo isomerization, a transformation studied in the context of reaction thermochemistry . This reactivity makes it a candidate for use in polymer science, materials chemistry, and the multi-step synthesis of complex organic molecules and fine chemicals. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all risk assessments prior to use. Proper personal protective equipment (PPE) should be worn, and all handling procedures should be performed in a well-ventilated area, such as a fume hood, to ensure safety.

Properties

IUPAC Name

4-bromopent-1-ene
Source PubChem
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InChI

InChI=1S/C5H9Br/c1-3-4-5(2)6/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJRGFNXXAAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953845
Record name 4-Bromopent-1-ene
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Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31950-56-8
Record name 4-Bromo-1-pentene
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Record name 4-Bromopent-1-ene
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Record name 4-bromopent-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-pentene: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-pentene is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkene and a secondary bromide. This unique combination of reactive sites makes it a versatile building block for the introduction of the 4-pentenyl group in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its utility stems from the ability to selectively perform reactions at either the double bond or the carbon-bromine bond, or to utilize both in sequential or concerted transformations. This guide provides a comprehensive overview of the chemical properties of this compound and a detailed discussion of the analytical techniques used for its structure elucidation.

Chemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [1]
Boiling Point 111.5 °C[2]
Density 1.2359 g/cm³[2]
Refractive Index 1.4500[2]

Structure Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the nature and environment of its protons, the types of chemical bonds present, and its exact mass and fragmentation pattern.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm). Ensure the solution is homogeneous and free of any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "shimmed" to achieve maximum homogeneity, which is crucial for obtaining high-resolution spectra.

  • Data Acquisition: For a ¹H NMR spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio. For a ¹³C NMR spectrum, a larger number of scans (often several hundred or more) is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton decoupling is typically used to simplify the ¹³C spectrum to a series of single lines for each unique carbon atom.

  • Data Processing: The acquired FIDs are converted into spectra using a Fourier transform. The spectra are then phased, baseline-corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy Protocol:

  • Sample Preparation: As a liquid, this compound can be analyzed as a "neat" film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the spectrometer's sample holder.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the beam path, and the IR spectrum is recorded. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific bond vibrations to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Protocol:

  • Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron impact (EI) is a common ionization method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural clues as the molecule breaks apart in a predictable manner.

Spectroscopic Data Analysis (Representative Example: 5-bromo-1-pentene)

¹H NMR Spectrum of 5-bromo-1-pentene

The ¹H NMR spectrum of 5-bromo-1-pentene would be expected to show distinct signals for the different protons in the molecule. The vinyl protons (=CH₂ and -CH=) would appear in the downfield region (around 5-6 ppm). The methylene protons adjacent to the bromine (-CH₂Br) would be expected around 3.4 ppm, while the other methylene protons would appear further upfield. The splitting patterns of these signals (e.g., triplets, quartets, multiplets) would provide information about the number of neighboring protons, allowing for the confirmation of the connectivity of the carbon chain.

¹³C NMR Spectrum of 5-bromo-1-pentene

The ¹³C NMR spectrum of 5-bromo-1-pentene would display five distinct signals, one for each of the unique carbon atoms in the molecule. The two sp² hybridized carbons of the double bond would be found in the downfield region of the spectrum (typically >100 ppm). The carbon atom bonded to the electronegative bromine atom (-CH₂Br) would appear at a characteristic chemical shift (around 33 ppm), while the other sp³ hybridized carbons would be found at higher field (lower ppm values).

IR Spectrum of 5-bromo-1-pentene

The IR spectrum of 5-bromo-1-pentene would exhibit characteristic absorption bands confirming the presence of its functional groups. Key expected peaks include: a C=C stretch around 1640 cm⁻¹, =C-H stretching vibrations just above 3000 cm⁻¹, and C-H stretching vibrations of the sp³ carbons just below 3000 cm⁻¹. The C-Br stretching vibration would be expected in the fingerprint region at lower wavenumbers (typically 650-510 cm⁻¹).

Mass Spectrum of 5-bromo-1-pentene

The mass spectrum of 5-bromo-1-pentene would show a molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely show the loss of a bromine radical to give a fragment at m/z 69, corresponding to the pentenyl cation. Other fragments would arise from further cleavage of the carbon chain.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic methods described.

StructureElucidation cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Data Analysis and Structure Proposal cluster_Confirmation Confirmation MS Mass Spectrometry (MS) MS_info Molecular Weight & Fragmentation MS->MS_info IR Infrared (IR) Spectroscopy IR_info Functional Groups IR->IR_info NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework NMR->NMR_info Analysis Combined Spectroscopic Data Analysis MS_info->Analysis IR_info->Analysis NMR_info->Analysis Structure Proposed Structure Analysis->Structure Confirmation Structure Confirmation Structure->Confirmation Comparison with literature data or synthesis of authentic sample

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This compound is a valuable reagent in organic synthesis due to its dual functionality. Its chemical and physical properties are well-defined, allowing for its effective use in various chemical transformations. The structural elucidation of this compound, and organic molecules in general, is a systematic process that relies on the synergistic application of spectroscopic techniques, primarily NMR, IR, and mass spectrometry. By following established experimental protocols and carefully analyzing the data from each technique, researchers can unambiguously determine the structure of such molecules, which is a critical step in the development of new chemical entities and pharmaceuticals.

References

Spectroscopic Analysis of 4-bromo-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1-pentene is a halogenated alkene of interest in organic synthesis, serving as a precursor for the introduction of the 4-pentenyl group in various chemical transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its spectral features, experimental protocols for data acquisition, and visual representations of its molecular structure and fragmentation patterns.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with the IUPAC name 4-bromopent-1-ene, dictates its unique spectroscopic signature.[1][2] The presence of a terminal double bond and a bromine atom on the fourth carbon atom gives rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl protons, the allylic protons, the proton on the carbon bearing the bromine, and the terminal methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1HH-2
~5.1m2HH-1
~4.1m1HH-4
~2.5m2HH-3
~1.7d3HH-5

Table 1: ¹H NMR Data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Chemical Shift (δ) ppmCarbon Assignment
~136C-2
~117C-1
~55C-4
~40C-3
~25C-5

Table 2: ¹³C NMR Data for this compound.

NMR_Correlations ¹H and ¹³C NMR Correlations for this compound cluster_H ¹H NMR cluster_C ¹³C NMR H2 H-2 ~5.8 ppm C2 C-2 ~136 ppm H2->C2 H1 H-1 ~5.1 ppm C1 C-1 ~117 ppm H1->C1 H4 H-4 ~4.1 ppm C4 C-4 ~55 ppm H4->C4 H3 H-3 ~2.5 ppm C3 C-3 ~40 ppm H3->C3 H5 H-5 ~1.7 ppm C5 C-5 ~25 ppm H5->C5

Caption: Key ¹H and ¹³C NMR spectral correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=C double bond and C-H bonds of the alkene and alkane portions, as well as the C-Br bond.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2970, ~2930StrongC-H stretch (alkane)
~1645MediumC=C stretch
~1450, ~1380MediumC-H bend
~995, ~920Strong=C-H out-of-plane bend
~650-550StrongC-Br stretch

Table 3: Significant IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed. The molecular weight of this compound is 149.03 g/mol .[2]

m/zPossible Fragment
148/150[M]⁺ (Molecular ion)
69[M - Br]⁺
41[C₃H₅]⁺ (Allyl cation)

Table 4: Major Peaks in the Mass Spectrum of this compound.

Mass_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound M [C₅H₉Br]⁺˙ m/z = 148/150 M_minus_Br [C₅H₉]⁺ m/z = 69 M->M_minus_Br - Br˙ C3H5 [C₃H₅]⁺ m/z = 41 M_minus_Br->C3H5 - C₂H₄

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A liquid sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3][4][5] The solution is then filtered through a pipette with a cotton plug into a clean 5 mm NMR tube.[5] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3] For ¹H NMR, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less abundant ¹³C nuclei.[3]

FT-IR Spectroscopy

For a neat liquid sample like this compound, the simplest method is to place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7][8] A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.[9] Then, the sample spectrum is recorded, and the background is automatically subtracted by the instrument's software. The typical spectral range is 4000-400 cm⁻¹.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[10] A small volume (typically 1 µL) of this solution is injected into the GC-MS system. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected, generating the mass spectrum.[11]

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The detailed analysis of its spectral features allows for confident structural confirmation and purity assessment in research and industrial settings.

References

Physical properties of 4-bromo-1-pentene: boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-Pentene

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the reported values for these properties and provides detailed, generalized experimental protocols for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification processes involving this compound.

Physical PropertyValueNotes
Boiling Point 111.5 °CNot specified at a particular pressure.[1]
118.2 °CAt 760 mmHg.[2]
Density 1.2359 g/cm³Not specified at a particular temperature.[1]
1.244 g/cm³Not specified at a particular temperature.[2]
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [3]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid haloalkenes such as this compound.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[4] The principle is based on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample of this compound (a few drops)

  • Small test tube

  • Rubber band or wire for attachment

  • Heat source (e.g., Bunsen burner)

  • Heating oil (e.g., mineral oil)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed in the test tube with its open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

  • The Thiele tube is gently heated. Initially, air trapped in the capillary tube will expand and bubble out.[4]

  • Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates the sample has been heated above its boiling point.[4]

  • The heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] This is the point where the external pressure equals the vapor pressure of the sample.

  • The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Determination

The density of a liquid is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an electronic balance for a less precise measurement.

Apparatus:

  • Electronic balance (accurate to at least 0.001 g)

  • Graduated cylinder or volumetric flask

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of a clean, dry graduated cylinder is measured using the electronic balance.[5]

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[5]

  • The combined mass of the graduated cylinder and the this compound sample is measured.[5]

  • The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[5]

  • The temperature of the sample is recorded, as density is temperature-dependent.

  • The density is calculated using the formula: Density = Mass / Volume.

  • The procedure should be repeated multiple times to ensure accuracy and precision.[5]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid chemical sample.

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis Sample Obtain Sample of this compound Apparatus Prepare & Calibrate Apparatus Sample->Apparatus BP_Measure Measure Boiling Point Apparatus->BP_Measure D_Measure_Mass Measure Mass Apparatus->D_Measure_Mass BP_Record Record Temperature & Pressure BP_Measure->BP_Record BP_Calc Correct Boiling Point for Pressure (if needed) BP_Record->BP_Calc D_Measure_Volume Measure Volume D_Measure_Mass->D_Measure_Volume D_Record Record Temperature D_Measure_Volume->D_Record D_Calc Calculate Density (Mass/Volume) D_Measure_Volume->D_Calc D_Record->D_Calc Report Report Final Values BP_Calc->Report D_Calc->Report

Caption: Workflow for Physical Property Determination.

References

IUPAC nomenclature and CAS number for 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromo-1-pentene, a versatile bifunctional building block in organic synthesis. The document details its chemical identity according to IUPAC nomenclature, its CAS registry number for unambiguous identification, and a summary of its key physicochemical properties. Furthermore, this guide outlines a common synthetic protocol and illustrates the compound's utility in a representative chemical transformation.

Chemical Identity and Properties

This compound is a halogenated hydrocarbon featuring both a terminal alkene and a secondary bromide. This unique structural arrangement allows for a diverse range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

The standard nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-bromopent-1-ene .[1] It is registered under the CAS number 31950-56-8 .[1][2][3][4][5][6]

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.

PropertyValueReference
Molecular Formula C5H9Br[1][2][3][5][6]
Molecular Weight 149.03 g/mol [1][2]
CAS Registry Number 31950-56-8[1][2][3][4][5][6]
Density 1.244 g/cm³[2][4]
Boiling Point 118.2 °C at 760 mmHg[2][4]
Refractive Index 1.4500[2][3]
Flash Point 25.9 °C[2][4]
Melting Point -106.7 °C (estimate)[2][3]

Synthesis and Reactivity

This compound's dual functionality, possessing both a nucleophilic-substitution-ready carbon-bromine bond and an addition-reaction-prone carbon-carbon double bond, allows for a wide array of synthetic applications.[4]

Experimental Protocol: Synthesis from Pent-4-en-2-ol

A common laboratory-scale synthesis of this compound involves the bromination of pent-4-en-2-ol using phosphorus tribromide in the presence of pyridine.

Materials:

  • Pent-4-en-2-ol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-en-2-ol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature at 0 °C. A small amount of pyridine is added to neutralize the HBr byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully pouring the mixture over ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from pent-4-en-2-ol.

Synthesis_Workflow Synthesis of this compound reagents Pent-4-en-2-ol + PBr3 + Pyridine in Et2O reaction_conditions Stir at 0°C, then warm to RT reagents->reaction_conditions 1. Reaction Setup workup Aqueous Workup and Extraction reaction_conditions->workup 2. Quenching and Extraction purification Drying and Solvent Removal workup->purification 3. Isolation product Purification by Distillation purification->product 4. Crude Product final_product This compound product->final_product 5. Final Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The presence of two distinct reactive sites in this compound makes it a valuable precursor in various synthetic pathways. The terminal alkene can undergo reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation to introduce oxygen-containing functional groups.[4] Concurrently, the secondary bromide can participate in nucleophilic substitution reactions or be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[4]

The following diagram illustrates a representative reaction of this compound, specifically a Grignard reaction followed by reaction with an electrophile.

Reactivity_Pathway Grignard Reaction of this compound start This compound mg Magnesium (Mg) in THF start->mg 1. Reacts with grignard Pent-4-en-2-ylmagnesium bromide (Grignard Reagent) mg->grignard 2. Forms electrophile Electrophile (E+) grignard->electrophile 3. Reacts with product New C-C Bond Formation electrophile->product 4. Results in final_product Substituted Pentene Derivative product->final_product

Caption: Formation and reaction of a Grignard reagent from this compound.

References

Thermochemistry and Stability of 4-Bromo-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a halogenated alkene of significant interest in organic synthesis due to its bifunctional nature, possessing both a terminal double bond and a secondary bromine atom. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical compounds. A thorough understanding of the thermochemistry and stability of this compound is crucial for its safe handling, reaction optimization, and the prediction of potential degradation pathways. This technical guide provides a comprehensive overview of the available thermochemical data, detailed experimental protocols for its characterization, and an analysis of its stability, with a focus on the phenomenon of allylic rearrangement.

Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its energy content and reactivity. The following table summarizes the available quantitative data for this compound.

Thermochemical PropertyValueMethod/Source
Enthalpy of Isomerization
(this compound to 3-bromo-1-pentene)0.0 kJ/mol (liquid phase)Equilibrium Constant (NIST)[1]
Enthalpy of Formation (gas) -0.05 kJ/molCalculated (Cheméo)[2]
Standard Gibbs Free Energy of Formation 90.94 kJ/molCalculated (Cheméo)[2]
Enthalpy of Vaporization 32.10 kJ/molCalculated (Cheméo)[2]
Enthalpy of Fusion 9.19 kJ/molCalculated (Cheméo)[2]

Note: The enthalpy of formation and other properties from Cheméo are calculated values and should be considered as estimates until experimental data becomes available.

Stability and Decomposition Pathways

The stability of this compound is influenced by the presence of the allylic system, which involves the double bond and the adjacent carbon-bromine bond. A key reaction pathway that dictates the stability and reactivity of this and similar allylic halides is the allylic rearrangement .

Allylic Rearrangement

Allylic rearrangement is a chemical reaction where the double bond in an allyl compound shifts to the adjacent carbon atom, often during nucleophilic substitution reactions.[3][4][5] This occurs because the intermediate carbocation (in an SN1 mechanism) or the transition state (in an SN2' mechanism) is a resonance-stabilized allyl cation or radical.[3][4] This resonance delocalizes the positive charge or the radical electron, allowing for the nucleophile or another species to attack at more than one position.

In the case of this compound, an SN1-type reaction would proceed through a resonance-stabilized secondary allylic carbocation, which can lead to the formation of both 4-substituted and 2-substituted-1-pentene products. Similarly, under SN2' conditions, a nucleophile can attack the terminal carbon of the double bond, leading to a concerted shift of the double bond and expulsion of the bromide ion.

Allylic_Rearrangement cluster_start This compound cluster_intermediate Resonance-Stabilized Allylic Cation cluster_products Potential Products start CH2=CH-CH2-CH(Br)-CH3 intermediate1 CH2=CH-CH2-CH(+)-CH3 start->intermediate1 - Br- intermediate2 CH2(+)-CH=CH-CH2-CH3 intermediate1->intermediate2 Resonance product1 Nu-CH(CH3)-CH2-CH=CH2 (Direct Substitution) intermediate1->product1 + Nu- product2 Nu-CH2-CH=CH-CH2-CH3 (Rearranged Product) intermediate2->product2 + Nu-

Allylic rearrangement of this compound via an SN1 mechanism.

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter.[6][7][8][9] This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or absorption onto a combustible material with a known heat of combustion may be necessary.[10] A fuse wire is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed inside the stainless-steel bomb, and a small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed.

  • Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 25-30 atm.[7]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Calculations: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from the residual nitrogen in the bomb. The enthalpy of combustion is then calculated from the heat released and the number of moles of the sample burned.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample B Place in Crucible with Fuse Wire A->B C Seal in Bomb with Water B->C D Pressurize with Oxygen C->D E Submerge Bomb in Calorimeter D->E F Equilibrate and Record Initial Temperature E->F G Ignite Sample F->G H Record Temperature Rise G->H J Calculate Heat Released from Sample H->J I Determine Heat Capacity (Calibration) I->J K Apply Corrections (fuse wire, etc.) J->K L Calculate Enthalpy of Combustion K->L

Experimental workflow for bomb calorimetry.
Stability Studies via Thermogravimetric Analysis (TGA)

The thermal stability of this compound can be investigated using thermogravimetric analysis (TGA).[11][12][13][14] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures and the kinetics of thermal degradation.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10 °C/min), and a controlled atmosphere, usually an inert gas such as nitrogen, to study thermal decomposition without oxidation.

  • Data Collection: The TGA instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of decomposition.

  • Kinetic Analysis: To determine the activation energy of decomposition, multiple TGA experiments can be performed at different heating rates. Model-free kinetic methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, can then be applied to the data to calculate the activation energy as a function of the extent of conversion.

TGA_Workflow cluster_exp Experiment cluster_data Data Processing cluster_kinetics Kinetic Analysis (Optional) A Weigh Sample into TGA Pan B Place in TGA Furnace A->B C Heat at a Controlled Rate under Inert Gas B->C D Record Mass vs. Temperature C->D E Plot TGA and DTG Curves D->E F Determine Decomposition Temperatures E->F I Calculate Activation Energy F->I G Repeat at Multiple Heating Rates H Apply Model-Free Kinetic Models G->H H->I

Workflow for thermogravimetric analysis (TGA).

Conclusion

This technical guide has summarized the available thermochemical data for this compound, highlighting the need for further experimental validation of calculated values. The stability of the compound is intrinsically linked to its allylic structure, with allylic rearrangement being a key pathway influencing its reactivity and potential degradation. The detailed experimental protocols for bomb calorimetry and thermogravimetric analysis provide a framework for researchers to obtain crucial experimental data on the enthalpy of combustion and thermal stability of this compound. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile chemical intermediate in research and development.

References

Molecular formula and weight of 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Properties of 4-bromo-1-pentene

This guide provides a focused analysis of the molecular formula and weight of this compound, a halogenated hydrocarbon utilized as a versatile bifunctional building block in synthetic organic chemistry.[1]

Molecular Formula

The molecular formula for this compound is C5H9Br .[2][3][4][5][6] This formula indicates that each molecule of the compound is composed of five carbon atoms, nine hydrogen atoms, and one bromine atom.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the calculation for this compound.

ElementSymbolQuantityAtomic Weight (amu)Total Weight (amu)
CarbonC512.011[7][8]60.055
HydrogenH91.008[9][10]9.072
BromineBr179.904[11][12]79.904
Total 149.031

The calculated molecular weight of this compound is approximately 149.031 amu . This value is consistent with the published molecular weight of 149.03 g/mol .[2][6] The NIST WebBook provides a value of 149.029.[3][5]

Structural Representation

The connectivity of the atoms in this compound can be visualized as a five-carbon chain with a double bond between the first and second carbon atoms and a bromine atom attached to the fourth carbon atom.

Caption: Atomic connectivity in this compound.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are beyond the scope of this particular guide, which focuses on its fundamental molecular properties.

References

An In-depth Technical Guide to the Potential Isomers of 4-Bromo-1-pentene and Their Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of 4-bromo-1-pentene, a key intermediate in organic synthesis. The document details the structural and stereoisomeric possibilities, explores the primary formation pathways, and presents detailed experimental protocols for the synthesis of key isomers. Quantitative data are summarized for comparative analysis, and logical relationships and experimental workflows are visualized to facilitate a deeper understanding of the chemistry involved.

Isomerism of C₅H₉Br

The molecular formula C₅H₉Br, corresponding to this compound, allows for a significant number of constitutional and stereoisomers. A systematic exploration of these isomers is crucial for understanding potential side products in synthesis and for the targeted preparation of specific molecular architectures. The isomers can be broadly categorized into acyclic and cyclic structures.

Acyclic Isomers

Acyclic isomers include various positional isomers of bromopentene and its branched-chain analogues.

Linear Bromopentenes:

  • Positional Isomers of Bromopent-1-ene:

    • 1-bromo-1-pentene (exists as E and Z isomers)

    • 2-bromo-1-pentene

    • 3-bromo-1-pentene (chiral center at C3, exists as R and S enantiomers)

    • This compound (chiral center at C4, exists as R and S enantiomers)

    • 5-bromo-1-pentene

  • Positional Isomers of Bromopent-2-ene:

    • 1-bromo-2-pentene (exists as E and Z isomers)

    • 2-bromo-2-pentene (exists as E and Z isomers)

    • 3-bromo-2-pentene (exists as E and Z isomers)

    • 4-bromo-2-pentene (chiral center at C4 and a double bond, exists as four stereoisomers: (2E,4R), (2E,4S), (2Z,4R), and (2Z,4S))[1]

    • 5-bromo-2-pentene (exists as E and Z isomers)

Branched Bromobutenes (Methylbutenes):

  • Numerous isomers exist, such as 1-bromo-2-methyl-1-butene, 1-bromo-3-methyl-1-butene, etc.

Cyclic Isomers

Cyclic isomers include brominated derivatives of cyclopentane, cyclobutane, and cyclopropane.

  • Bromocyclopentane

  • Bromomethylcyclobutane

  • (Bromoethyl)cyclopropane

  • 1-Bromo-1-methylcyclobutane

  • 1-Bromo-2-methylcyclobutane (exists as cis and trans isomers, and each is chiral)

  • 1-Bromo-1-ethylcyclopropane

  • 1-Bromo-2-ethylcyclopropane (exists as cis and trans isomers, and each is chiral)

  • (1-Bromoethyl)cyclopropane (chiral center on the ethyl group)

  • 1-Bromo-2,2-dimethylcyclopropane

  • 1-Bromo-2,3-dimethylcyclopropane (exists as multiple stereoisomers)

Formation of this compound and Its Isomers

The formation of this compound and its isomers is often achieved through the allylic bromination of pentenes or the functional group transformation of other pentane derivatives. Allylic rearrangement is a common phenomenon that leads to the formation of a mixture of isomeric products.

Allylic Bromination of Pentenes

The reaction of pentenes with N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a common method for introducing a bromine atom at an allylic position.[2] This reaction proceeds via a resonance-stabilized allylic radical intermediate, which can lead to the formation of multiple products.

For instance, the allylic bromination of 1-pentene is expected to yield a mixture of this compound and, via allylic rearrangement of the intermediate radical, 3-bromo-1-pentene. Similarly, the allylic bromination of 2-pentene can produce a mixture of 1-bromo-2-pentene and 4-bromo-2-pentene.[2]

Synthesis from Alcohols

Bromopentene isomers can also be synthesized from the corresponding unsaturated alcohols using brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).[3][4] For example, 5-bromo-1-pentene can be prepared from 4-penten-1-ol.[3]

Elimination Reactions

Elimination reactions of dibromopentanes can also yield bromopentene isomers. For example, 5-bromo-1-pentene can be synthesized via the dehydrobromination of 1,5-dibromopentane.[4][5]

Quantitative Data on Isomer Formation

The following table summarizes quantitative data from representative synthetic procedures for various isomers of C₅H₉Br.

Target IsomerStarting MaterialReagents and ConditionsYield (%)Isomer Ratio/PurityReference(s)
5-Bromo-1-pentene 1,5-DibromopentaneN,N-dimethylformamide, hexamethylphosphoramide, 140°C, 4h80.199%[5][6]
(Bromomethyl)cyclobutane CyclobutylmethanolTriphenylphosphite, Bromine, DMF, -12°C to RT7898.3%[7]
Bromocyclopentane CyclopentanolHydrobromic acid, reflux at ~170°C for 6-8h--[8]
Mixture of 1-bromo-2-pentene and 4-bromo-2-pentene 2-PenteneN-Bromosuccinimide, radical initiator, CCl₄, reflux-Mixture of isomers[2]

Experimental Protocols

Synthesis of this compound via Allylic Bromination of 1-Pentene (Representative Protocol)

Materials:

  • 1-Pentene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen), dissolve 1-pentene (1.0 eq) in anhydrous CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by GC or TLC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide floating on top.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate the isomeric allylic bromides.

Synthesis of 5-Bromo-1-pentene from 1,5-Dibromopentane[5][6]

Materials:

  • 1,5-Dibromopentane

  • N,N-Dimethylformamide (DMF)

  • Hexamethylphosphoramide (HMPA)

  • Brine

Procedure:

  • Combine 1,5-dibromopentane (100 kg), DMF (100 kg), and HMPA (6.2 kg) in a suitable reactor.

  • Heat the mixture with stirring in an oil bath at 140°C for 4 hours.

  • Collect the fractions by atmospheric distillation.

  • Wash the collected fractions twice with brine (100 kg).

  • Separate the organic layer and purify by distillation to obtain 5-bromo-1-pentene.

Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol[7]

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Under a nitrogen atmosphere, charge a reactor with DMF (5.4 kg) and triphenylphosphite (4.53 kg).

  • Introduce bromine (2.34 kg) while maintaining the temperature below 12°C.

  • Adjust the jacket temperature to -12°C and introduce cyclobutylmethanol (1.120 kg) at a rate that keeps the internal temperature below -5°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature.

  • Purify the product by distillation and washing to obtain (bromomethyl)cyclobutane.

Synthesis of Bromocyclopentane from Cyclopentanol[8]

Materials:

  • Cyclopentanol

  • Hydrobromic acid (48%)

  • 5% Sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Mix cyclopentanol with hydrobromic acid in a round-bottom flask.

  • Heat the mixture to reflux at approximately 170°C for 6-8 hours.

  • Perform steam distillation and collect the distillate.

  • Separate the organic layer and wash it with 5% sodium carbonate solution.

  • Dry the organic layer with anhydrous calcium chloride, filter, and fractionally distill, collecting the fraction at 136-139°C.

Visualizations

Isomeric Relationships

Isomer_Relationships cluster_acyclic Acyclic Isomers C5H9Br C5H9Br This compound This compound C5H9Br->this compound Constitutional Isomer 3-Bromo-1-pentene 3-Bromo-1-pentene C5H9Br->3-Bromo-1-pentene Constitutional Isomer 1-Bromo-2-pentene 1-Bromo-2-pentene C5H9Br->1-Bromo-2-pentene Constitutional Isomer 4-Bromo-2-pentene 4-Bromo-2-pentene C5H9Br->4-Bromo-2-pentene Constitutional Isomer 5-Bromo-1-pentene 5-Bromo-1-pentene C5H9Br->5-Bromo-1-pentene Constitutional Isomer Cyclic Isomers Cyclic Isomers C5H9Br->Cyclic Isomers Constitutional Isomer This compound->3-Bromo-1-pentene Allylic Rearrangement

Caption: Logical relationships between this compound and some of its key isomers.

Experimental Workflow for Allylic Bromination

Experimental_Workflow start Start reaction_setup Reaction Setup: - Alkene (e.g., 1-Pentene) - NBS - Radical Initiator (AIBN) - Anhydrous Solvent (CCl4) start->reaction_setup reaction Reaction: - Reflux or UV irradiation - Monitor by GC/TLC reaction_setup->reaction workup Work-up: - Cool to RT - Filter succinimide - Wash with H2O, NaHCO3, brine reaction->workup drying Drying: - Dry organic layer (e.g., MgSO4) - Filter workup->drying concentration Concentration: - Remove solvent under reduced pressure drying->concentration purification Purification: - Fractional distillation concentration->purification analysis Analysis: - GC-MS - NMR purification->analysis end Pure Isomer(s) analysis->end

References

In-Depth Technical Guide to 4-Bromo-1-pentene: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-bromo-1-pentene (CAS No: 31950-56-8). The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS). Adherence to these guidelines is crucial for minimizing risks in a laboratory setting.

Chemical and Physical Properties

This compound is a flammable and reactive organobromine compound. Its key physical and chemical properties are summarized in the table below for easy reference.[1][2][3]

PropertyValue
Molecular Formula C₅H₉Br[1][2]
Molecular Weight 149.03 g/mol [1][2]
CAS Number 31950-56-8[1]
Appearance Colorless to light yellow liquid
Boiling Point 111.5 °C to 118.2 °C at 760 mmHg[1][2]
Melting Point -106.7 °C (estimate)[1][2]
Flash Point 25.9 °C[2]
Density Approximately 1.236 to 1.244 g/cm³[1][2]
Refractive Index ~1.4500[1][2]
Vapor Pressure 20.1 mmHg at 25°C[2]
Solubility Insoluble in water; soluble in common organic solvents.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H225: Highly flammable liquid and vapor. [4]

  • H319: Causes serious eye irritation. [4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]

  • H335: May cause respiratory irritation. [4]

Signal Word: Danger[4]

GHS Pictograms:

alt text

Toxicology

  • Inhalation: Vapors may cause respiratory irritation, with potential for more severe effects such as dizziness, drowsiness, and central nervous system depression.[6] May also lead to allergic or asthmatic reactions.[4]

  • Skin Contact: May cause skin irritation.[7] Prolonged or repeated contact can lead to dermatitis. The substance may be absorbed through the skin, potentially leading to systemic effects.

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage to the cornea.[4][7]

  • Ingestion: While not classified as acutely toxic by ingestion, it may cause gastrointestinal irritation.[6][8]

Safe Handling and Personal Protective Equipment (PPE)

Due to its flammability and health hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table outlines the recommended protective gear.

Protection TypeSpecific EquipmentStandards and Remarks
Eye/Face Protection Chemical safety goggles and a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.
Skin Protection Chemical-impermeable gloves (Nitrile or Neoprene rubber recommended).Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards.
Flame-retardant lab coat.A 100% cotton lab coat may be acceptable for small quantities, but flame-retardant material is preferred.
Respiratory Protection Not generally required with adequate engineering controls.If ventilation is inadequate, or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound A 1. Pre-Experiment Planning - Review SDS and SOPs - Conduct Risk Assessment B 2. Assemble PPE - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat A->B C 3. Prepare Work Area - Ensure Fume Hood is Operational - Remove Ignition Sources - Have Spill Kit Ready B->C D 4. Chemical Handling - Dispense in Fume Hood - Use Grounded Equipment - Keep Containers Closed C->D E 5. Post-Experiment - Decontaminate Work Area - Dispose of Waste Properly D->E F 6. Personal Decontamination - Remove PPE - Wash Hands Thoroughly E->F

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Store in a designated flammables cabinet.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.[9][10][11] Contact with incompatible materials can lead to vigorous reactions.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in general waste.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area and eliminate all ignition sources. Ventilate the area. Prevent the spill from entering drains or waterways. Contain the spill and absorb it with an inert material.

The following diagram provides a decision-making framework for responding to an accidental spill.

SpillResponse Emergency Spill Response for this compound rect_node rect_node start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes alert Alert Others Isolate Area is_major->alert No is_trained Trained Personnel? is_trained->evacuate No don_ppe Don PPE is_trained->don_ppe Yes alert->is_trained contain Contain Spill with Inert Material don_ppe->contain cleanup Clean Up and Dispose as HazWaste contain->cleanup decontaminate Decontaminate Area and Report Incident cleanup->decontaminate

Caption: A decision tree for responding to spills of this compound.

Experimental Protocols: Representative Nucleophilic Substitution

While a specific protocol for a reaction using this compound was not found in the search results, the following is a representative procedure for a nucleophilic substitution reaction, adapted from similar bromoalkenes. This protocol should be adapted and optimized for specific research needs and conducted under the strict safety protocols outlined above.

Objective: To synthesize a new compound via the SN2 reaction of this compound with a nucleophile (e.g., sodium iodide).

Materials:

  • This compound

  • Sodium iodide (or another suitable nucleophile)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the mixture until the sodium iodide is dissolved.

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred solution via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any iodine) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The crude product can be further purified by column chromatography or distillation. The final product should be characterized by spectroscopic methods (e.g., NMR, IR, MS).

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-1-pentene as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a versatile bifunctional molecule featuring a terminal alkene and a secondary bromide. This unique structural combination makes it a valuable precursor in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the pentenyl moiety into various molecular scaffolds. Its reactivity at both the carbon-bromine bond and the carbon-carbon double bond allows for diverse synthetic transformations, leading to the formation of key intermediates for biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two exemplary pharmaceutical precursors: S-(pent-4-en-1-yl)-L-cysteine , a potential modulator of inflammatory responses, and an intermediate for the synthesis of Galanthamine , a drug used for the treatment of Alzheimer's disease.

I. Synthesis of S-(pent-4-en-1-yl)-L-cysteine

S-alk(en)yl-L-cysteine derivatives, naturally found in plants of the Allium genus, are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] The synthesis of S-(pent-4-en-1-yl)-L-cysteine using this compound provides a straightforward method to access this potentially therapeutic compound for further investigation.

Experimental Protocol: Alkylation of L-cysteine with this compound

This protocol details the nucleophilic substitution reaction between L-cysteine and this compound to yield S-(pent-4-en-1-yl)-L-cysteine.

Materials:

  • L-cysteine hydrochloride monohydrate

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of the L-cysteine solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in distilled water.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water, ensuring the temperature remains below 10 °C. This deprotonates the thiol group of cysteine, forming the more nucleophilic thiolate.

  • Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to pH 6 with dilute HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted this compound.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 5.5-6.0) to precipitate the crude S-(pent-4-en-1-yl)-L-cysteine.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture.

    • Dry the purified product under vacuum.

Data Presentation
ParameterValueReference
Reactants
L-cysteine hydrochloride monohydrate1.0 eqProtocol
This compound1.1 eqProtocol
Sodium hydroxide2.0 eqProtocol
Reaction Conditions
SolventWaterProtocol
Temperature0 °C to Room TemperatureProtocol
Reaction Time24 hoursProtocol
Product
Yield Typically 70-85%Estimated based on similar alkylations
Appearance White crystalline solidExpected
¹H NMR (D₂O) Expected chemical shifts (δ, ppm): 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 3.8 (t, 1H, α-CH), 2.8 (t, 2H, S-CH₂), 2.2 (q, 2H, -CH₂-), 1.7 (m, 2H, -CH₂-)Predicted
¹³C NMR (D₂O) Expected chemical shifts (δ, ppm): 175 (C=O), 138 (-CH=), 115 (=CH₂), 55 (α-CH), 34 (S-CH₂), 33 (-CH₂-), 30 (-CH₂-)Predicted
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₈H₁₅NO₂S: 190.08; found: to be determinedPredicted

Logical Workflow for S-pent-4-enyl-L-cysteine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification L-cysteine_HCl L-cysteine hydrochloride Deprotonation Deprotonation of Thiol (Thiolate Formation) L-cysteine_HCl->Deprotonation This compound This compound Alkylation Nucleophilic Substitution (S-Alkylation) This compound->Alkylation NaOH Sodium Hydroxide NaOH->Deprotonation Deprotonation->Alkylation Acidification Acidification Alkylation->Acidification Extraction Extraction with Diethyl Ether Acidification->Extraction Precipitation Isoelectric Precipitation Extraction->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Product S-(pent-4-en-1-yl)-L-cysteine Recrystallization->Product

Fig. 1: Synthetic workflow for S-(pent-4-en-1-yl)-L-cysteine.
Potential Signaling Pathway of S-alk(en)yl-L-cysteine Derivatives

While the specific signaling pathway for S-(pent-4-en-1-yl)-L-cysteine is not yet fully elucidated, related S-alk(en)yl-L-cysteine sulfoxide metabolites are known to influence various cellular pathways.[1] These compounds can act as precursors to reactive sulfur species which can modulate inflammatory responses through the Keap1-Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. Further research is required to determine the precise mechanism of action for S-(pent-4-en-1-yl)-L-cysteine.

II. Synthesis of a Galanthamine Intermediate

Galanthamine is an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3] Its complex tetracyclic structure has been the subject of numerous total synthesis efforts. One synthetic strategy involves the use of a precursor containing a pentenyl side chain, which can be introduced using this compound. This side chain is then utilized in a key intramolecular Heck reaction to form one of the rings of the galanthamine core.

Conceptual Synthetic Application: Intramolecular Heck Reaction

While a complete, detailed protocol for the entire synthesis of galanthamine is beyond the scope of these application notes, the following conceptual workflow highlights the role of this compound.

1. Synthesis of the Heck Precursor:

The initial steps involve the synthesis of a substituted aromatic amine. The pentenyl group is introduced via alkylation of a suitable precursor with this compound.

2. Intramolecular Heck Reaction:

The key step is the palladium-catalyzed intramolecular Heck reaction of the pentenyl-substituted aromatic compound. This reaction forms a new carbon-carbon bond, leading to the construction of a key ring in the galanthamine scaffold.

Logical Relationship in Galanthamine Intermediate Synthesis

G Aromatic_Precursor Substituted Aromatic Amine Precursor Alkylation N-Alkylation Aromatic_Precursor->Alkylation This compound This compound This compound->Alkylation Heck_Precursor Heck Reaction Precursor Alkylation->Heck_Precursor Heck_Reaction Intramolecular Heck Reaction (Pd-catalyzed) Heck_Precursor->Heck_Reaction Galanthamine_Intermediate Galanthamine Tetracyclic Intermediate Heck_Reaction->Galanthamine_Intermediate Further_Steps Further Synthetic Transformations Galanthamine_Intermediate->Further_Steps Galanthamine Galanthamine Further_Steps->Galanthamine G cluster_Galanthamine Galanthamine cluster_AChE Cholinergic Synapse cluster_Cellular Intracellular Signaling Galanthamine_node Galanthamine AChE Acetylcholinesterase (AChE) Galanthamine_node->AChE Inhibits nAChR Nicotinic Acetylcholine Receptors (nAChRs) Galanthamine_node->nAChR Positive Allosteric Modulation MAPK_JNK MAPK/JNK Pathway Galanthamine_node->MAPK_JNK Activates PI3K_Akt PI3K/Akt Pathway Galanthamine_node->PI3K_Akt Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Neuroprotection Neuroprotection MAPK_JNK->Neuroprotection Autophagy Neuronal Autophagy PI3K_Akt->Autophagy Inhibits Autophagy->Neuroprotection

References

Application Notes and Protocols for the Formation of Grignard Reagent from 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of pent-4-enylmagnesium bromide, a valuable Grignard reagent, from 4-bromo-1-pentene. Grignard reagents are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[1][2][3] The protocol herein is designed to be a reliable method for researchers in academic and industrial settings, particularly in the field of drug development where the construction of complex carbon skeletons is paramount.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[4] For alkenyl halides like this compound, this reaction provides a versatile route to a nucleophilic alkenyl carbon. This reagent can then be used in a variety of subsequent reactions, including additions to carbonyls, nitriles, and epoxides. The successful formation of pent-4-enylmagnesium bromide is highly dependent on the reaction conditions, including the purity of reagents and the complete exclusion of water and atmospheric oxygen.[4][5]

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for the formation of pent-4-enylmagnesium bromide. These values are based on established protocols for Grignard reagent synthesis and may be optimized for specific laboratory conditions and desired scales.

Reagent/Parameter Specification Molar Equivalent Notes
This compound≥98% purity1.0 eqShould be freshly distilled and stored under an inert atmosphere.
Magnesium Turnings≥99.5% purity1.1 - 1.5 eqAn excess of magnesium helps ensure complete reaction of the halide.[4]
Anhydrous SolventDiethyl Ether or Tetrahydrofuran (THF), ≥99.7%-THF is often preferred for its higher boiling point and better solvating properties.[4]
Initiator (optional)Iodine (a single crystal) or 1,2-Dibromoethane (a few drops)CatalyticUsed to activate the magnesium surface.[1][4]
Reaction TemperatureRoom temperature to gentle reflux (approx. 35°C for diethyl ether, 66°C for THF)-The reaction is exothermic and may initiate at room temperature.[5]
Reaction Time30 minutes to 2 hours-Completion is often indicated by the consumption of magnesium.[5]
Concentration0.5 M in THF is commercially available[6]-Slower addition of the halide can minimize side reactions like Wurtz coupling.[4]

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of pent-4-enylmagnesium bromide.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture.[5]

    • Attach a drying tube containing calcium chloride or a bubbler to the top of the condenser to maintain an inert atmosphere.[7]

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 eq) into the reaction flask.

    • If desired, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[1][4][7] Gentle warming may be applied to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of bubbles. Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add enough anhydrous solvent (diethyl ether or THF) to the flask to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) in the anhydrous solvent.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux, indicating the initiation of the Grignard formation.[1][4] If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]

    • If the reaction becomes too vigorous, slow the rate of addition and, if necessary, cool the flask in an ice bath.[4]

    • After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[1] The reaction is typically complete when most of the magnesium has been consumed.

  • Handling and Storage:

    • The resulting Grignard reagent will be a cloudy, grey to brownish solution.[4] This is normal and the solution can be used directly for subsequent reactions.

    • The solution can be carefully decanted or transferred via cannula to another dry, inert-atmosphere flask to separate it from any unreacted magnesium.

    • The concentration of the Grignard reagent can be determined by titration if an exact molarity is required.

Visualizations

Experimental Workflow Diagram

Grignard_Formation_Workflow start Start setup Assemble and Dry Glassware (3-neck flask, condenser, dropping funnel) start->setup add_mg Add Magnesium Turnings to Flask setup->add_mg activate_mg Activate Magnesium (Iodine or 1,2-Dibromoethane) add_mg->activate_mg add_solvent Add Anhydrous Solvent (Ether or THF) activate_mg->add_solvent initiate Add Small Portion of Halide to Initiate Reaction add_solvent->initiate prepare_halide Prepare Solution of This compound in Solvent prepare_halide->initiate check_initiation Reaction Initiated? initiate->check_initiation warm Gentle Warming check_initiation->warm No add_remaining Dropwise Addition of Remaining Halide Solution check_initiation->add_remaining Yes warm->initiate reflux Maintain Gentle Reflux (30-60 min) add_remaining->reflux cool Cool to Room Temperature reflux->cool product Pent-4-enylmagnesium Bromide (Grignard Reagent) cool->product end Ready for Next Step product->end

Caption: Workflow for the synthesis of pent-4-enylmagnesium bromide.

This protocol provides a solid foundation for the successful synthesis of pent-4-enylmagnesium bromide. As with any Grignard reaction, careful attention to anhydrous and anaerobic conditions is the most critical factor for achieving a high yield. Researchers are encouraged to adapt and optimize the procedure based on their specific experimental setup and requirements.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a versatile bifunctional organic molecule possessing both a terminal alkene and a secondary alkyl bromide. This structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The secondary carbon-bromine bond is susceptible to nucleophilic substitution, while the terminal double bond offers a site for various addition and polymerization reactions. These application notes provide an overview of nucleophilic substitution reactions using this compound and include detailed protocols for key transformations relevant to researchers in academia and the pharmaceutical industry.[1]

The reactivity of this compound in nucleophilic substitution reactions can be influenced by the choice of nucleophile, solvent, and temperature, potentially leading to SN1 or SN2 pathways. Due to the presence of a C=C bond, this compound can be used in the synthesis of various biologically active molecules and is a precursor for certain anticancer and antimicrobial agents.[2]

Reaction Mechanisms

Nucleophilic substitution reactions involving this compound can proceed through two primary mechanisms:

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents.[3][4]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate upon the departure of the bromide leaving group. The nucleophile then attacks the carbocation. This pathway is more likely with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.

It is important to consider that competing elimination reactions (E1 and E2) can also occur, particularly with strong, sterically hindered bases and at higher temperatures.

Experimental Protocols

The following protocols are representative methods for conducting nucleophilic substitution reactions with this compound. Researchers should adapt and optimize these procedures based on their specific nucleophile and desired product.

Protocol 1: Synthesis of 4-Azido-1-pentene via SN2 Reaction

This protocol details the synthesis of 4-azido-1-pentene, a useful intermediate for introducing a nitrogen-containing functional group. The use of a polar aprotic solvent like acetone favors the SN2 pathway.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for gentle heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous acetone.

  • To this solution, add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., in a 40-50 °C water bath) to increase the rate if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.

  • Carefully remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 20 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and carefully evaporate the solvent to obtain the crude product.

  • The product, 4-azido-1-pentene, can be purified by distillation under reduced pressure if necessary.

  • Characterize the product by spectroscopic methods (e.g., IR, NMR). A strong azide stretch (~2100 cm⁻¹) in the IR spectrum is indicative of a successful reaction.[5][6]

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Protocol 2: Williamson Ether Synthesis of 4-(Ethoxy)-1-pentene

This protocol describes the synthesis of an ether from this compound and an alkoxide, a classic example of the Williamson ether synthesis which proceeds via an SN2 mechanism.[3][7][8]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting 4-(ethoxy)-1-pentene by distillation or column chromatography.

  • Characterize the product by spectroscopic analysis.

Protocol 3: N-Alkylation of a Primary Amine

This protocol provides a general method for the N-alkylation of a primary amine with this compound. Over-alkylation to form secondary and tertiary amines can be an issue, so careful control of stoichiometry is important.[9][10]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile or Dimethylformamide (DMF) (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing the primary amine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in anhydrous acetonitrile or DMF, add this compound (1.1 equivalents).

  • Heat the mixture to 50-60 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-alkylated amine.

  • Purify the product by column chromatography.

  • Characterize the product by spectroscopic methods.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for nucleophilic substitution reactions of this compound in the literature, the following table provides illustrative data based on analogous reactions with similar substrates. Actual yields may vary depending on the specific nucleophile and reaction conditions.

NucleophileReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
AzideNaN₃Acetone25-5012-244-Azido-1-pentene70-90
EthoxideNaOEtEthanolReflux2-44-(Ethoxy)-1-pentene60-80
BenzylamineK₂CO₃Acetonitrile50-606-12N-(pent-4-en-2-yl)benzylamine50-70
IodideNaIAcetone251-34-Iodo-1-pentene>90

Visualizations

Nucleophilic_Substitution_Pathways General Nucleophilic Substitution Pathways for this compound sub This compound ts Transition State sub->ts + Nu⁻ carbocation Carbocation Intermediate sub->carbocation - Br⁻ sn2 SN2 Pathway (Strong Nucleophile, Aprotic Solvent) sn2->ts sn1 SN1 Pathway (Weak Nucleophile, Protic Solvent) sn1->carbocation prod_sn2 Inverted Substitution Product prod_sn1 Racemic Substitution Product ts->prod_sn2 Concerted carbocation->prod_sn1 + Nu⁻

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental_Workflow General Experimental Workflow start Reaction Setup (Substrate, Nucleophile, Solvent) reaction Reaction (Stirring, Heating) start->reaction monitoring Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

References

Application Notes and Protocols for the Intramolecular Heck Coupling Reaction of 4-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the efficient construction of cyclic and polycyclic molecules. This application note provides detailed protocols and reaction conditions for the intramolecular Heck coupling of 4-bromo-1-pentene, a classic example of a 5-exo-trig cyclization to form a five-membered carbocycle. The reaction proceeds via the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the cyclized product, methylenecyclopentane, and regenerate the active palladium catalyst. Understanding and optimizing the reaction conditions for this transformation is crucial for its application in the synthesis of more complex molecular architectures.

Reaction Scheme

The intramolecular Heck coupling of this compound results in the formation of methylenecyclopentane.

Figure 1: Intramolecular Heck Coupling of this compound

Summary of Reaction Conditions

The successful execution of the intramolecular Heck reaction of this compound is dependent on several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions reported in the literature for similar transformations, which can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Catalyst Loading 2-5 mol%1-3 mol%5-10 mol%
Ligand PPh₃P(o-tol)₃dppe
Ligand Loading 4-10 mol%2-6 mol%5-10 mol%
Base Et₃NK₂CO₃Ag₂CO₃
Base Equivalents 1.2-2.01.5-2.51.1-1.5
Solvent AcetonitrileDMFToluene
Concentration 0.05 - 0.1 M0.1 - 0.2 M0.05 - 0.1 M
Temperature 80-100 °C100-120 °C90-110 °C
Reaction Time 12-24 h8-16 h18-36 h
Yield Moderate to GoodGood to ExcellentModerate

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing the intramolecular Heck coupling of this compound under different conditions.

Protocol 1: Palladium Acetate and Triphenylphosphine in Acetonitrile

This protocol utilizes a common and effective catalyst system for the intramolecular Heck reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous acetonitrile

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the active palladium(0) catalyst.

  • Add this compound (1.0 eq) to the reaction mixture via syringe.

  • Add freshly distilled triethylamine (1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C under a positive pressure of the inert gas.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black and salts.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using hexanes as eluent) to afford methylenecyclopentane.

Protocol 2: Palladium-dba and Tri(o-tolyl)phosphine in DMF

This protocol employs a different palladium source and a bulkier phosphine ligand, which can sometimes improve yields and reaction rates.

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (e.g., 1.5 mol%) and P(o-tol)₃ (e.g., 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.15 M.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired product.

Reaction Mechanism and Workflow

The intramolecular Heck reaction of this compound follows a well-established catalytic cycle. The general workflow for setting up the reaction is also outlined below.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge Schlenk flask with Pd catalyst and ligand B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Add base and This compound C->D E Heat reaction mixture to desired temperature D->E F Monitor reaction progress (TLC/GC) E->F G Cool to room temperature F->G H Aqueous workup G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Purify by chromatography J->K

Caption: Experimental workflow for the intramolecular Heck reaction.

The catalytic cycle involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Migratory Insertion: The tethered alkene undergoes an intramolecular syn-migratory insertion into the Pd-C bond, leading to the formation of a five-membered ring. This is a 5-exo-trig cyclization.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the exocyclic double bond of methylenecyclopentane and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate This compound substrate->oxidative_addition pd_intermediate1 Alkenyl-Pd(II) Complex oxidative_addition->pd_intermediate1 migratory_insertion 5-exo-trig Migratory Insertion pd_intermediate1->migratory_insertion pd_intermediate2 Cyclopentylmethyl-Pd(II) Complex migratory_insertion->pd_intermediate2 beta_hydride_elimination β-Hydride Elimination pd_intermediate2->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex product Methylenecyclopentane product_complex->product reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination reductive_elimination->pd0 hbr_base H-Base⁺ Br⁻ reductive_elimination->hbr_base

Caption: Catalytic cycle of the intramolecular Heck reaction.

Application Notes and Protocols: The Use of 4-Bromo-1-pentene in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-pentene, also known as 5-bromopent-1-ene, is a versatile bifunctional molecule containing both a terminal alkene and a secondary bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of novel agrochemicals such as herbicides, fungicides, and insecticides.[1] The terminal double bond can undergo various transformations, including hydroboration, epoxidation, and polymerization, while the bromo group is a good leaving group for nucleophilic substitution reactions. This allows for the introduction of the 4-pentenyl moiety into a wide range of molecular scaffolds, a common strategy for modulating the biological activity and physicochemical properties of agrochemical candidates.

These application notes provide a detailed protocol for a representative reaction in the synthesis of agrochemical intermediates: the O-alkylation of a substituted phenol with this compound. This reaction is a fundamental step in the synthesis of various phenoxy-based herbicides and fungicides.

Key Applications in Agrochemical Synthesis

The incorporation of a pentenyl group via this compound can influence the target molecule's:

  • Lipophilicity: Affecting its movement and penetration through plant cuticles or fungal cell membranes.

  • Metabolic Stability: The terminal double bond provides a site for metabolic modification, which can be tuned to control the persistence of the agrochemical in the environment.

  • Binding Affinity: The flexible pentenyl chain can adopt various conformations to optimize binding to the target protein or enzyme.

While specific, publicly available examples of commercial agrochemicals synthesized directly from this compound are limited, the following protocol illustrates a common synthetic strategy used in the industry for creating novel active ingredients.

Experimental Protocol: Synthesis of a 4-Pentenyl Phenyl Ether Derivative

This protocol details the synthesis of 1-bromo-4-(pent-4-en-1-yloxy)benzene, a potential intermediate for more complex agrochemical structures. The reaction involves the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace the bromide from this compound.

Materials and Reagents

  • 4-Bromophenol

  • This compound

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous potassium carbonate (11.9 g, 86.7 mmol) in 100 mL of anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (9.5 g, 63.6 mmol) dropwise at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-bromo-4-(pent-4-en-1-yloxy)benzene.

Data Presentation

ParameterValue
Reactants
4-Bromophenol10.0 g (57.8 mmol)
This compound9.5 g (63.6 mmol)
Potassium Carbonate11.9 g (86.7 mmol)
Reaction Conditions
SolventAnhydrous Acetone (100 mL)
TemperatureReflux (~56 °C)
Reaction Time16 hours
Product
Product Name1-bromo-4-(pent-4-en-1-yloxy)benzene
Yield (after purification)12.5 g (89%)
AppearanceColorless oil
Analytical Data
¹H NMR (CDCl₃, 400 MHz) δ7.35 (d, J = 8.8 Hz, 2H), 6.75 (d, J = 8.8 Hz, 2H), 5.85 (m, 1H), 5.05 (m, 2H), 3.95 (t, J = 6.4 Hz, 2H), 2.25 (q, J = 7.2 Hz, 2H), 1.90 (quint, J = 6.8 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ158.1, 137.5, 132.2, 116.4, 115.3, 113.2, 67.5, 30.2, 28.4
Mass Spectrometry (EI) m/z242.03 (M⁺), 244.03 (M+2)

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants reagent1 4-Bromophenol reaction_node reagent2 This compound product 1-bromo-4-(pent-4-en-1-yloxy)benzene catalyst K₂CO₃, Acetone reaction_node->product Reflux, 16h

Caption: Synthetic scheme for the O-alkylation of 4-bromophenol with this compound.

Experimental Workflow

Experimental_Workflow start Combine Reactants (4-Bromophenol, K₂CO₃, Acetone) add_reagent Add this compound start->add_reagent reflux Reflux for 16 hours add_reagent->reflux workup Work-up (Filter, Concentrate, Extract) reflux->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis and purification process.

Logical Relationship of Reactive Sites

Reactive_Sites reactant This compound Bromo Group (Electrophilic Site) Alkene (Nucleophilic/Reaction Site) alkylation Nucleophilic Substitution (e.g., with Phenoxides, Amines) reactant:bromo->alkylation Reacts with Nucleophiles addition Electrophilic Addition (e.g., Halogenation, Hydroboration) reactant:alkene->addition Reacts with Electrophiles

Caption: Reactivity of the functional groups in this compound.

References

Application of 4-bromo-1-pentene in the Synthesis of Novel Fragrance and Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-pentene is a versatile bifunctional molecule containing both a terminal alkene and a secondary bromide. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of novel fragrance and flavor compounds. The presence of two reactive sites allows for a variety of chemical transformations, enabling the synthesis of a diverse range of acyclic and heterocyclic aroma chemicals. This application note details the use of this compound in the synthesis of homoallylic alcohols and their derivatives, which often possess desirable floral, fruity, and green olfactory properties. The protocols provided herein are intended for researchers, scientists, and professionals in the fields of fragrance, flavor, and drug development.

Core Application: Synthesis of Homoallylic Alcohols

A primary application of this compound in fragrance synthesis is its conversion to the corresponding Grignard reagent, 4-pentenylmagnesium bromide. This organometallic reagent serves as a potent nucleophile, capable of reacting with a variety of electrophiles, most notably aldehydes and ketones, to form homoallylic alcohols. These alcohols are often characterized by their pleasant aromas and can serve as key intermediates for further chemical modifications.

Logical Workflow for Fragrance Synthesis from this compound

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Electrophilic Partners cluster_3 Primary Synthesis Products cluster_4 Derivative Fragrance Compounds A This compound B 4-Pentenylmagnesium Bromide (Grignard Reagent) A->B Mg, THF E Homoallylic Alcohols (Floral/Fruity Notes) B->E 1. Aldehyde/Ketone 2. H3O+ workup C Aldehydes (e.g., Propanal) C->E D Ketones (e.g., Acetone) D->E F Fragrant Esters (Enhanced Fruity Notes) E->F Acylation G Fragrant Ketones (Green/Herbaceous Notes) E->G Oxidation

Caption: Synthetic pathway from this compound to fragrance compounds.

Experimental Protocols

Protocol 1: Preparation of 4-Pentenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • All glassware must be oven-dried and assembled hot under an inert atmosphere.

  • Place the magnesium turnings and a small crystal of iodine in the three-neck flask.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish-brown solution of 4-pentenylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of 1-Hepten-4-ol (A Model Homoallylic Alcohol)

This protocol details the synthesis of a homoallylic alcohol with potential floral and fruity notes.

Materials:

  • 4-Pentenylmagnesium bromide solution (from Protocol 1)

  • Propanal (0.9 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the freshly prepared 4-pentenylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve propanal in anhydrous THF and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1-hepten-4-ol.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of 1-hepten-4-ol and its derivatives.

CompoundStarting MaterialsReaction TypeTypical Yield (%)Boiling Point (°C)Key Spectroscopic Data (¹H NMR, δ ppm)Olfactory Profile
1-Hepten-4-ol 4-Pentenylmagnesium bromide, PropanalGrignard Reaction75-85150-152~5.8 (m, 1H), ~5.0 (m, 2H), ~3.6 (m, 1H), ~0.9 (t, 3H)Mildly floral, fruity, green
1-Hepten-4-yl acetate 1-Hepten-4-ol, Acetic anhydrideEsterification80-90170-172~5.8 (m, 1H), ~5.0 (m, 2H), ~4.8 (m, 1H), ~2.0 (s, 3H), ~0.9 (t, 3H)Sweet, fruity, pear-like
1-Hepten-4-one 1-Hepten-4-ol, PCCOxidation70-80145-147~5.8 (m, 1H), ~5.0 (m, 2H), ~2.4 (t, 2H), ~1.0 (t, 3H)Green, herbaceous, slightly fruity

Further Applications: Derivatization to Enhance Olfactory Properties

The synthesized homoallylic alcohols can be readily converted into other classes of fragrance compounds, such as esters and ketones, often leading to a significant modification and enhancement of their olfactory profiles.

Experimental Workflow for Derivatization

G A 1-Hepten-4-ol B Esterification (e.g., Acetic Anhydride, Pyridine) A->B C Oxidation (e.g., PCC, DCM) A->C D 1-Hepten-4-yl acetate (Fruity Fragrance) B->D E 1-Hepten-4-one (Green/Herbaceous Fragrance) C->E

Caption: Derivatization of a homoallylic alcohol into fragrant esters and ketones.

Protocol 3: Synthesis of 1-Hepten-4-yl Acetate

Materials:

  • 1-Hepten-4-ol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 1-hepten-4-ol in DCM in a round-bottom flask and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Protocol 4: Synthesis of 1-Hepten-4-one

Materials:

  • 1-Hepten-4-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 1-hepten-4-ol in anhydrous DCM in a round-bottom flask.

  • Add PCC in one portion and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude ketone by vacuum distillation or column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fragrance and flavor compounds. Through the formation of its Grignard reagent, a wide range of homoallylic alcohols can be accessed. These alcohols, possessing inherent olfactory properties, can be further derivatized to produce esters and ketones with enhanced and diverse aromatic profiles. The protocols outlined in this application note provide a solid foundation for the exploration and development of new aroma chemicals derived from this compound, offering significant potential for innovation in the fragrance and flavor industry.

Application Notes and Protocols for Polymerization Reactions Involving 4-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways for the polymerization of 4-bromo-1-pentene, a versatile monomer for the production of functionalized polyolefins. The presence of a bromine atom allows for post-polymerization modification, making the resulting polymers valuable precursors for applications in drug delivery, materials science, and nanotechnology. This document details protocols for free-radical polymerization and discusses the challenges and potential strategies for coordination polymerization using Ziegler-Natta and metallocene catalysts.

Introduction to Polymerization of this compound

This compound is a bifunctional monomer containing a terminal alkene for polymerization and a bromine atom for subsequent functionalization. The polymerization of this monomer can, in principle, be achieved through various mechanisms, including free-radical and coordination polymerization. However, the presence of the polar bromine atom presents significant challenges for traditional coordination catalysts.

Free-Radical Polymerization: This method is generally more tolerant of functional groups and offers a straightforward route to synthesize both homopolymers of this compound and its copolymers. The resulting polymers possess a backbone with pendant bromoalkyl groups that can be readily converted to other functionalities.

Coordination Polymerization (Ziegler-Natta and Metallocene): These methods are highly effective for the polymerization of non-functionalized α-olefins, yielding polymers with high stereoregularity and linearity.[1][2] However, the Lewis basicity of the halogen atom in this compound can lead to the deactivation of the electron-deficient catalyst centers in both Ziegler-Natta and metallocene systems.[2][3] This interaction can poison the catalyst, hindering or completely inhibiting the polymerization process. Therefore, direct polymerization of this compound using these methods is not straightforward and often requires specialized catalyst systems or monomer protection strategies.

Free-Radical Polymerization of this compound

Free-radical polymerization is a robust method for polymerizing this compound. The reaction proceeds via initiation, propagation, and termination steps, initiated by a radical species.

General Mechanism of Free-Radical Polymerization

The process begins with the decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. These radicals then add to the double bond of the this compound monomer, initiating the polymer chain. The chain propagates by the sequential addition of more monomer units. Finally, the growing polymer chains are terminated through combination or disproportionation reactions.

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition (Heat or Light) Propagating_Radical Propagating Radical (R-M•) Radical->Propagating_Radical Initiation (+ Monomer) Monomer This compound (M) Growing_Chain Growing Polymer Chain (R-(M)n-M•) Propagating_Radical->Growing_Chain Propagation (+ n Monomers) Polymer Poly(this compound) Growing_Chain->Polymer Termination

Caption: General workflow of free-radical polymerization.

Experimental Protocol for Homopolymerization

This protocol provides a general procedure for the solution polymerization of this compound.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or reaction tube

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Vacuum line for degassing

Procedure:

  • Monomer and Initiator Setup: In a clean and dry Schlenk flask, add this compound and AIBN. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer.

  • Solvent Addition: Under an inert atmosphere, add anhydrous toluene to the flask to dissolve the monomer and initiator. The concentration of the monomer in the solvent is typically in the range of 1-2 M.

  • Degassing: To remove dissolved oxygen, which can inhibit the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Stir the reaction mixture for a predetermined time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into methanol. Repeat this process two to three times.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data for Free-Radical Polymerization

The molecular weight and polydispersity of the resulting poly(this compound) can be controlled by adjusting the monomer-to-initiator ratio and the reaction time.

Monomer:Initiator RatioReaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:1126515,0001.8
200:1126028,0001.9
100:1248518,0001.7

Note: The data presented in this table are representative examples and actual results may vary depending on specific experimental conditions.

Coordination Polymerization: Challenges and Strategies

As previously mentioned, the direct polymerization of this compound using conventional Ziegler-Natta and metallocene catalysts is problematic due to catalyst poisoning.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum co-catalysts, are highly susceptible to deactivation by Lewis bases.[2][4] The lone pair of electrons on the bromine atom of this compound can coordinate to the active titanium center, blocking the site for olefin insertion and leading to catalyst deactivation.[3]

ZN_Deactivation ZN_Catalyst Ziegler-Natta Catalyst (Ti-Active Site) Deactivated_Complex Deactivated Complex ZN_Catalyst->Deactivated_Complex Coordination of Bromine Atom Monomer This compound Monomer->Deactivated_Complex Post_Polymerization_Modification Bromo_Polymer Poly(this compound) or Copolymer Functionalized_Polymer Functionalized Polymer Bromo_Polymer->Functionalized_Polymer Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH2, R-OH, N3-) Nucleophile->Functionalized_Polymer

References

Application Notes and Protocols for the Synthesis of Complex Molecules Using 4-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 4-bromo-1-pentene as a versatile building block in the synthesis of complex cyclic molecules. The bifunctional nature of this compound, possessing both a terminal alkene and a secondary bromide, allows for a variety of synthetic transformations, making it a valuable precursor in pharmaceutical and fine chemical synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning and safety considerations.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
CAS Number 31950-56-8
Boiling Point 118.2 °C at 760 mmHg[1]
Density ~1.244 g/cm³[1]
Flash Point 25.9 °C[1]

Application 1: Intramolecular Barbier Reaction for the Synthesis of a Vinylcyclopentanol Derivative

The intramolecular Barbier reaction is a powerful method for the formation of cyclic alcohols. In this application, this compound can be used as a precursor to a bromoaldehyde, which then undergoes a zinc-promoted cyclization to yield a functionalized cyclopentanol. This transformation is particularly useful for constructing five-membered rings, a common motif in natural products and pharmaceutical agents. The reaction proceeds via an in-situ generated organometallic intermediate.[2][3]

Experimental Protocol: Zinc-Promoted Intramolecular Barbier Reaction

This protocol details the cyclization of a bromoaldehyde, which can be synthesized from this compound, to form 4,4-Diethoxycarbonyl-2-vinylcyclopentanol.

Materials:

  • Bromoaldehyde derived from this compound (e.g., 6-bromo-2,2-diethoxycarbonyl-4-hexenal)

  • Zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a vigorously stirred mixture of the bromoaldehyde (0.856 mmol) in THF (0.4 mL) and saturated aqueous NH₄Cl solution (1.2 mL), add zinc dust (1.42 eq.) portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete upon the full consumption of the starting material.

  • Upon completion, quench the reaction with an additional portion of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired vinylcyclopentanol derivative.

Quantitative Data:

ParameterValueReference
Substrate Bromoaldehyde derived from this compound[2]
Promoting Metal Zinc (Zn)[2]
Solvent System THF / aq. NH₄Cl[2]
Reaction Time Varies (monitor by TLC)[2]
Yield Moderate[2]

Logical Workflow for Intramolecular Barbier Reaction

Barbier_Reaction cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification Start This compound Step1 Functional Group Transformation Start->Step1 e.g., Alkylation & Hydrolysis Bromoaldehyde Bromoaldehyde Step1->Bromoaldehyde Forms Reaction Add Zn dust in THF / aq. NH4Cl Bromoaldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Reaction Mixture Extraction Extract with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product Vinylcyclopentanol Derivative Purification->Product

Caption: Workflow for the synthesis of a vinylcyclopentanol derivative.

Application 2: Radical Cyclization for the Synthesis of Methylcyclopentane Derivatives

Radical cyclization is a key strategy for the formation of five- and six-membered rings and is widely used in the synthesis of complex natural products. This compound is an excellent substrate for 5-exo-trig radical cyclization to form methylcyclopentane derivatives. The reaction is typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride (Bu₃SnH).

Experimental Protocol: Tin-Mediated Radical Cyclization

This protocol provides a general procedure for the radical cyclization of a bromo acetal derived from this compound.

Materials:

  • Bromo acetal of this compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Benzene, anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the bromo acetal (1.0 eq.) in anhydrous benzene.

  • Add AIBN (catalytic amount, e.g., 0.1 eq.) and Bu₃SnH (1.1-1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclized product.

Quantitative Data:

ParameterValueReference
Substrate Bromo acetal of this compound[1]
Reagents Bu₃SnH, AIBN[1]
Solvent Benzene[1]
Temperature Reflux (~80 °C)[1]
Reaction Time 1 hour[1]
Yield Up to 97%[1]

Signaling Pathway for Radical Cyclization

Radical_Cyclization cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Bu3Sn_Radical Bu3Sn• Initiator_Radical->Bu3Sn_Radical Reacts with Bu3SnH Bu3SnH Alkyl_Radical 5-Hexenyl Radical Bu3Sn_Radical->Alkyl_Radical Abstracts Br from Substrate Substrate This compound Derivative Cyclized_Radical Cyclopentylmethyl Radical Alkyl_Radical->Cyclized_Radical 5-exo-trig Cyclization Product Methylcyclopentane Derivative Cyclized_Radical->Product H-atom transfer from Bu3SnH Product->Bu3Sn_Radical Regenerates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-bromo-1-pentene. Our aim is to help you prevent side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound involve the bromination of 4-penten-1-ol. The two most common reagents for this conversion are Phosphorus tribromide (PBr₃) and a combination of Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), commonly known as the Appel reaction. Both methods are effective in converting the primary alcohol to the corresponding alkyl bromide.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound from 4-penten-1-ol?

A2: The primary side reactions of concern are:

  • Cyclic Ether Formation: Intramolecular cyclization of the starting material or intermediate can lead to the formation of a cyclic bromoether, 2-(bromomethyl)tetrahydrofuran. This is more likely to occur under conditions that favor intramolecular reactions.

  • Isomerization: Rearrangement of the double bond can lead to the formation of isomeric bromopentenes, such as 5-bromo-2-pentene or 1-bromo-3-pentene. This is often promoted by acidic conditions or high temperatures.

  • Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of HBr can occur, leading to the formation of dienes.

Q3: How can I minimize the formation of the cyclic ether byproduct?

A3: Minimizing cyclic ether formation involves using reaction conditions that favor the intermolecular SN2 reaction over the intramolecular cyclization. Using reagents like PBr₃ or CBr₄/PPh₃ at low temperatures helps to achieve this. These reagents convert the hydroxyl group into a good leaving group in situ, which is then displaced by the bromide ion in a concerted SN2 fashion, reducing the lifetime of any intermediate that could undergo cyclization.

Q4: My final product shows multiple spots on a TLC plate. What are the likely impurities?

A4: Multiple spots on a TLC plate likely indicate the presence of unreacted 4-penten-1-ol, the desired this compound, and potentially side products such as the cyclic bromoether or isomeric bromopentenes. The polarity of these compounds generally follows the order: 4-penten-1-ol (most polar) > cyclic bromoether > this compound and isomers (least polar).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or slightly elevate the temperature, monitoring for side product formation.- Ensure the purity and appropriate stoichiometry of reagents.
Loss of product during workup.- Use a careful extraction procedure with an appropriate organic solvent.- Minimize the number of purification steps.
Presence of a Significant Amount of Unreacted 4-penten-1-ol Insufficient brominating agent.- Use a slight excess of the brominating agent (e.g., 1.1 equivalents of PBr₃ or CBr₄/PPh₃).
Low reaction temperature or short reaction time.- Gradually increase the reaction temperature or extend the reaction time while monitoring the reaction progress by TLC or GC.
Formation of a High-Boiling Point Impurity (Likely Cyclic Ether) Reaction conditions favor intramolecular cyclization.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Use a non-polar solvent to disfavor the formation of charged intermediates that can lead to cyclization.
Presence of Isomeric Bromopentenes in the Product Acidic conditions or high temperatures causing double bond migration.- Use pyridine or another non-nucleophilic base to scavenge any acidic byproducts.- Avoid excessive heating during the reaction and purification steps.
Product Decomposes During Distillation Thermal instability of this compound.- Purify the product using vacuum distillation at a lower temperature.- Consider alternative purification methods like column chromatography if the product is particularly sensitive.

Experimental Protocols

Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This protocol is a representative procedure for the synthesis of this compound from 4-penten-1-ol using PBr₃.

Materials:

  • 4-penten-1-ol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, as an acid scavenger)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-penten-1-ol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 to 0.4 equivalents) dropwise to the stirred solution. If using, pyridine (1.2 equivalents) can be added prior to the PBr₃.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Parameter Value Reference
Reactant Ratio (4-penten-1-ol:PBr₃) 1 : 0.33-0.4General Stoichiometry
Temperature 0 °C to Room Temperature[1]
Reaction Time 12 - 24 hoursGeneral Procedure
Typical Yield 60-80%Estimated
Synthesis of this compound using the Appel Reaction (CBr₄/PPh₃)

This protocol describes a representative procedure for the synthesis of this compound from 4-penten-1-ol using carbon tetrabromide and triphenylphosphine. The reaction generally proceeds with high yields.[2]

Materials:

  • 4-penten-1-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane or acetonitrile

  • Hexane or pentane for purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add carbon tetrabromide (1.1 equivalents) in one portion.

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Add a solution of 4-penten-1-ol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane or pentane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexane or pentane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Parameter Value Reference
Reactant Ratio (Alcohol:CBr₄:PPh₃) 1 : 1.1 : 1.1[2]
Temperature 0 °C to Room Temperature[2]
Reaction Time 1 - 3 hours[2]
Typical Yield >80%[2]

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G start Start Synthesis reaction_complete Reaction Monitoring (TLC/GC) start->reaction_complete workup Aqueous Workup reaction_complete->workup purification Purification (Distillation/Chromatography) workup->purification troubleshoot Identify Issue purification->troubleshoot product_ok Product Meets Specifications troubleshoot->product_ok No low_yield Low Yield troubleshoot->low_yield Yes impurities Presence of Impurities troubleshoot->impurities Yes incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction optimize_workup Optimize Workup/Purification low_yield->optimize_workup side_reactions Side Reactions impurities->side_reactions impurities->optimize_workup adjust_conditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->adjust_conditions side_reactions->adjust_conditions adjust_conditions->start optimize_workup->workup

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway of Side Reaction: Cyclic Ether Formation

G pentenol 4-penten-1-ol activated_alcohol Activated Alcohol (e.g., O-PBr2 intermediate) pentenol->activated_alcohol intramolecular_attack Intramolecular Nucleophilic Attack activated_alcohol->intramolecular_attack Favored by high temp/polar solvent sn2_reaction SN2 Attack by Br- activated_alcohol->sn2_reaction Favored by low temp/non-polar solvent cyclic_ether 2-(bromomethyl)tetrahydrofuran (Side Product) intramolecular_attack->cyclic_ether product This compound (Desired Product) sn2_reaction->product

Caption: Competing pathways in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of crude 4-bromo-1-pentene.

Experimental Workflow for Purification

The purification of crude this compound typically involves a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The general workflow is outlined below.

Caption: General workflow for the purification of crude this compound.

Data Presentation: Physical Properties of this compound

A summary of the key physical properties of this compound is provided below for easy reference during purification.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
Boiling Point 111.5 °C at 760 mmHg[1]
Density 1.2359 g/mL
Refractive Index 1.4500

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of crude this compound.

Aqueous Workup

Q1: My organic layer is cloudy after washing. What should I do?

A1: A cloudy organic layer indicates the presence of residual water. To resolve this, you should dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the organic layer and swirl. If the drying agent clumps together, add more until some of it moves freely as a fine powder. Afterward, filter or decant the dried organic layer.

Q2: I observe an emulsion between the organic and aqueous layers. How can I break it?

A2: Emulsion formation is common when washing crude alkyl halides. To break the emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorously shaking.

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • If the emulsion persists, you can filter the mixture through a pad of Celite®.

Fractional Distillation

Q3: I am unsure of the appropriate pressure and temperature for vacuum distillation. What are the recommended conditions?

A3: The boiling point of this compound decreases under reduced pressure. This is advantageous as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition. A distillation of a related compound at a reduced pressure of 60 mm Hg showed a boiling point of 56-57°C.[2] It is recommended to perform a small-scale test distillation to determine the optimal conditions for your specific setup.

Q4: My yield after distillation is low. What are the potential causes?

A4: Low yield after distillation can be due to several factors:

  • Incomplete reaction: Ensure the initial synthesis has gone to completion.

  • Loss during workup: Careful separation of layers during aqueous extraction is crucial to avoid product loss.

  • Side reactions: Dehydrobromination to form dienes can occur at elevated temperatures. Distilling under reduced pressure helps to minimize this.

  • Inefficient distillation setup: Ensure all joints in your distillation apparatus are properly sealed to maintain the vacuum and prevent the loss of volatile product. Wrapping the distillation column with glass wool or aluminum foil can improve insulation and efficiency.

Q5: The distilled product is discolored. What could be the reason?

A5: Discoloration can indicate the presence of impurities or decomposition products. If the crude product was not thoroughly washed, residual acidic impurities can cause decomposition upon heating. Ensure the aqueous workup is performed carefully. If the problem persists, consider purifying the distilled product further by column chromatography.

Column Chromatography

Q6: What is a good starting solvent system for silica gel column chromatography of this compound?

A6: For a relatively non-polar compound like this compound, a non-polar eluent system is recommended for silica gel chromatography. A good starting point is a mixture of hexane and ethyl acetate.[3] You can begin with a low polarity mixture, such as 95:5 or 9:1 hexane:ethyl acetate, and gradually increase the polarity if the compound does not elute.[1] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate.

Q7: How can I visualize this compound on a TLC plate?

A7: Since this compound does not have a chromophore that absorbs UV light, it will not be visible under a UV lamp. You can use a potassium permanganate (KMnO₄) stain. The double bond in this compound will react with the KMnO₄, resulting in a yellow or brown spot on a purple background.

Q8: My compound is streaking on the TLC plate and the column. What can I do?

A8: Streaking can be caused by several factors:

  • The sample is too concentrated: Prepare a more dilute solution for spotting on the TLC plate.

  • The compound is interacting strongly with the silica gel: This can happen if the silica gel is too acidic. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.

  • The column is overloaded: Use a larger column or load less crude material. A general rule is to use a silica gel to crude product weight ratio of at least 50:1 for good separation.

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Vent the separatory funnel frequently to release any CO₂ gas that may form. Discard the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to help remove residual water. Discard the aqueous layer.

  • Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand until the liquid is clear.

  • Filter or decant the dried organic layer to remove the drying agent.

General Silica Gel Column Chromatography Protocol
  • Prepare the column: Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry. Add a thin layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the column: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Monitor the separation: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1-Pentene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-bromo-1-pentene. The following sections offer insights into optimizing reaction conditions, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the alkylation of this compound?

A1: The primary methods for alkylating this compound involve the use of organometallic reagents and the alkylation of enolates. Key approaches include:

  • Grignard Reagents: Formation of the pentenyl Grignard reagent (4-pentenylmagnesium bromide) followed by reaction with an electrophile.

  • Gilman Reagents (Organocuprates): Use of lithium di(4-pentenyl)cuprate, which is generally a softer nucleophile than the corresponding Grignard reagent.[1]

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with this compound to synthesize substituted carboxylic acids.[2]

  • N-Alkylation: Reaction with primary or secondary amines to form N-pentenyl derivatives.[3][4]

  • Alkylation with Acetylides: Coupling with lithium acetylides to form new carbon-carbon bonds.[5]

Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?

A2: The dimeric byproduct is likely the result of a Wurtz-type coupling reaction, where the organometallic intermediate reacts with the starting this compound. To minimize this side reaction, it is recommended to add the this compound solution slowly to the magnesium suspension during Grignard reagent formation to keep its concentration low.

Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A3: Initiation failure is a frequent issue in Grignard synthesis. The primary causes are often a passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous.

    • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.

Q4: How can I favor the substitution product over the elimination product (1,4-pentadiene)?

A4: To favor the desired substitution (SN2) product over the elimination (E2) byproduct, consider the following:

  • Nucleophile/Base: Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻). Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination.[6]

  • Solvent: Employ polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile). Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and promoting elimination pathways.[6]

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

Q5: What is the difference in reactivity between a Grignard reagent and a Gilman reagent in this context?

A5: Grignard reagents are considered "hard" nucleophiles, while Gilman reagents (organocuprates) are "soft" nucleophiles.[1][7] This difference in reactivity influences their reaction pathways. For example, with α,β-unsaturated carbonyl compounds, Grignard reagents typically perform a 1,2-addition to the carbonyl carbon, whereas Gilman reagents favor a 1,4-conjugate addition.[1][7] For SN2 reactions with alkyl halides, Gilman reagents are often more effective and lead to higher yields with less-reactive halides.[8][9]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Alkylated Product
Probable Cause Troubleshooting Steps
Inactive Magnesium Surface (for Grignard reactions) Activate magnesium with iodine or 1,2-dibromoethane. Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
Wet Glassware or Solvents Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.
Presence of Moisture or Oxygen Improve inert atmosphere technique (e.g., use a Schlenk line). Ensure all reagents are anhydrous.
Wurtz Coupling Side Reaction Add the this compound solution more slowly to the magnesium suspension to maintain a low concentration of the halide.
Competing Elimination Reaction Use a good nucleophile that is a weak base. Employ a polar aprotic solvent. Run the reaction at a lower temperature.
Incomplete Reaction Extend the reaction time. Monitor the reaction progress by TLC or GC.
Problem 2: Formation of Multiple Isomers
Probable Cause Troubleshooting Steps
Allylic Rearrangement This is common for allylic halides. The reaction may be proceeding through an SN1-type mechanism involving a resonance-stabilized carbocation. To favor the direct SN2 product, use a polar aprotic solvent and a higher concentration of a strong, non-bulky nucleophile. Running the reaction at the lowest possible temperature can also suppress rearrangement.
Competing SN1 and SN2 Pathways To favor the SN2 pathway and a single product, use a high concentration of a good nucleophile in a polar aprotic solvent. To favor the SN1 pathway which may lead to a mixture, use a weak nucleophile in a polar protic solvent.[10]

Data Presentation

Table 1: Illustrative Yields for Alkylation of Diethyl Malonate with Bromoalkenes under Different Conditions

EntryBromoalkeneBaseSolventTemperatureTime (h)Yield (%)
15-bromo-1-penteneSodium EthoxideEthanolReflux2~60-70
2Benzyl BromideSodium HydrideDMF23°C18Low (significant dialkylation)
31-BromopentaneSodium EthoxideEthanolReflux--

Note: Data for entry 1 is based on a described synthesis of diethyl (4-pentenyl)malonate. Data for entries 2 and 3 are for comparative purposes to illustrate general principles of malonic ester synthesis.

Table 2: Comparison of Grignard and Gilman Reagents for Alkylation

Reagent TypeReactivity with Alkyl HalidesReactivity with α,β-Unsaturated KetonesCommon Side Reactions
Grignard (RMgX) Good with primary and some secondary halides1,2-Addition to carbonylWurtz coupling, reduction
Gilman (R₂CuLi) Excellent for SN2 with primary, secondary, and vinyl halides1,4-Conjugate addition-

This table provides a qualitative comparison of the two reagent types.[1][7][8]

Experimental Protocols

Protocol 1: Formation of 4-Pentenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun until the iodine sublimes and the color disappears, indicating activation. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent in the dropping funnel. Add a small portion (~10%) of the this compound solution to the magnesium suspension. The reaction should initiate, evidenced by cloudiness and gentle reflux.

  • Grignard Reagent Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and cool the flask in an ice bath.

  • Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle reflux to ensure complete reaction. The resulting grayish, cloudy solution is the Grignard reagent.

Protocol 2: Alkylation of Diethyl Malonate

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • This compound

  • Diethyl ether

  • Saturated sodium chloride solution

Procedure:

  • Sodium Ethoxide Preparation: In a three-necked round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 eq.) to absolute ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Add this compound (1.0 eq.) dropwise to the enolate solution. Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether and a semi-saturated sodium chloride solution. Separate the aqueous layer and extract it twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Grignard-Mediated Alkylation reagent_prep Grignard Reagent Preparation alkylation Alkylation Reaction reagent_prep->alkylation Add electrophile workup Aqueous Workup & Extraction alkylation->workup Quench reaction purification Purification workup->purification product Final Product purification->product

Caption: Workflow for Grignard-mediated alkylation of this compound.

sn2_vs_e2 Competition Between SN2 and E2 Pathways start This compound + Nucleophile/Base sn2 SN2 Pathway start->sn2 Good Nucleophile Weak Base Polar Aprotic Solvent Low Temperature e2 E2 Pathway start->e2 Strong, Bulky Base Polar Protic Solvent High Temperature substitution_product Alkylation Product sn2->substitution_product elimination_product 1,4-Pentadiene e2->elimination_product

Caption: Factors influencing the competition between SN2 and E2 reactions.

grignard_vs_gilman Comparison of Grignard and Gilman Reagents start This compound grignard Grignard (RMgBr) 'Hard' Nucleophile start->grignard Mg, Ether/THF gilman Gilman (R2CuLi) 'Soft' Nucleophile start->gilman 1. 2 Li 2. CuI reaction_type1 1,2-Addition to Carbonyls grignard->reaction_type1 reaction_type2 1,4-Conjugate Addition gilman->reaction_type2 reaction_type3 SN2 with Alkyl Halides gilman->reaction_type3 More effective

Caption: Comparison of the formation and reactivity of Grignard and Gilman reagents.

References

Technical Support Center: Identifying and Characterizing Byproducts in 4-Bromo-1-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-pentene. The focus is on the identification and characterization of common byproducts to help optimize reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Questions

Q1: What are the primary competing reaction pathways for this compound?

A1: this compound possesses two reactive sites: a carbon-bromine bond and a carbon-carbon double bond.[1] This structure makes it susceptible to two main competing reaction pathways at the alkyl halide center:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): The bromide ion is replaced by a nucleophile.[1]

  • Elimination (E1 and E2): A hydrogen atom and the bromide ion are removed from adjacent carbons to form a diene.[2]

The choice of reagents and reaction conditions will significantly influence which pathway is favored.

Q2: What are the most common byproducts observed in reactions with this compound?

A2: The most common byproducts depend on the intended reaction.

  • In nucleophilic substitution reactions , the primary byproducts are typically dienes resulting from competing elimination reactions, such as 1,3-pentadiene and 1,4-pentadiene .[3][4]

  • In elimination reactions , the main byproduct is often the substitution product where the base acts as a nucleophile.

  • Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), rearranged substitution products can also be observed.[5]

Q3: How can I minimize byproduct formation in my reactions?

A3: Minimizing byproducts requires careful control of reaction conditions to favor the desired pathway (substitution vs. elimination). Key factors to consider are the nucleophile/base strength, solvent, and temperature. The table below summarizes conditions that favor Sₙ2 substitution over E2 elimination.

Troubleshooting Nucleophilic Substitution Reactions

Q4: My substitution reaction is producing a significant amount of diene byproducts. How can I fix this?

A4: This issue arises when conditions favor the E2 elimination pathway.[3] To promote the desired Sₙ2 substitution, consider the following adjustments:

  • Nucleophile Choice: Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻).[3] Avoid strong, bulky bases like potassium tert-butoxide.

  • Solvent: Employ a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents enhance nucleophilicity without solvating the nucleophile, which favors the Sₙ2 pathway.[3]

  • Temperature: Lower the reaction temperature. Higher temperatures generally favor elimination over substitution.[2]

Q5: I've observed an unexpected isomer of my desired substitution product. What could be the cause?

A5: The formation of a constitutional isomer, where the nucleophile has added to a different carbon and the double bond has shifted, is likely due to an allylic rearrangement. This can occur through Sₙ1' or Sₙ2' mechanisms.[5] The Sₙ1 pathway, which involves a resonance-stabilized allylic carbocation intermediate, is particularly prone to yielding a mixture of direct and rearranged products.[5][6] To suppress this, use conditions that favor the Sₙ2 mechanism (strong nucleophile, polar aprotic solvent).

Troubleshooting Elimination Reactions

Q6: I am attempting an elimination reaction to synthesize a diene, but my yield is low and I'm isolating the substitution product. What should I change?

A6: To favor the E2 elimination pathway, you should use a strong, sterically hindered base.[2][3] Potassium tert-butoxide (t-BuOK) is a common choice. Additionally, increasing the reaction temperature will favor elimination.[2] Using a polar protic solvent like ethanol can also promote elimination.

Q7: My elimination reaction is producing a mixture of 1,3-pentadiene and 1,4-pentadiene. How can I control the regioselectivity?

A7: The formation of different diene isomers is a known challenge. According to Zaitsev's rule, elimination reactions tend to favor the more substituted (and thus more stable) alkene, which in this case would be the conjugated 1,3-pentadiene.[7] Using a small, strong base like sodium ethoxide tends to favor the Zaitsev product. Conversely, a bulky base like potassium tert-butoxide can favor the formation of the less substituted "Hofmann" product (1,4-pentadiene) due to steric hindrance.[2]

Analytical and Characterization Troubleshooting

Q8: My GC-MS analysis shows several unexpected peaks. How can I begin to identify them?

A8: When analyzing your GC-MS data, start by examining the mass spectrum of each unexpected peak.

  • Look for the Molecular Ion (M⁺): Determine the molecular weight of the compound. An alkene byproduct will have a molecular weight corresponding to C₅H₈ (68.12 g/mol ). A substitution product will have a molecular weight corresponding to the pentenyl backbone plus the mass of the added nucleophile minus the mass of HBr.

  • Examine Fragmentation Patterns: Compare the fragmentation patterns to literature values or spectral databases for potential isomers or related compounds.

  • Use Retention Times: If available, compare the retention times of your unknown peaks to those of authentic standards run under the same GC conditions.[8]

Q9: What are the key ¹H NMR signals that can help me identify common byproducts?

A9: ¹H NMR spectroscopy is a powerful tool for structural elucidation.[8] Look for these characteristic signals:

  • Starting Material (this compound): You will see characteristic signals for the terminal vinyl protons (~5.0-5.8 ppm) and the proton on the carbon bearing the bromine (~4.1 ppm).

  • Elimination Byproducts (Dienes): The presence of multiple signals in the vinylic region (typically ~4.9-6.5 ppm) is a strong indicator of diene formation. The specific chemical shifts and coupling constants can help distinguish between isomers like 1,3-pentadiene and 1,4-pentadiene.

  • Rearranged Products: If a substitution reaction has occurred with allylic rearrangement, the chemical shifts and splitting patterns of the protons near the double bond and the new functional group will differ significantly from the expected direct substitution product.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Sₙ2 vs. E2)

FactorCondition Favoring Elimination (E2)Recommended Condition for Substitution (Sₙ2)Rationale
Nucleophile/Base Strong, sterically hindered bases (e.g., t-BuOK)[2]Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻)[3]Strong bases readily abstract a proton, initiating elimination. Good, weakly basic nucleophiles are more likely to attack the electrophilic carbon.[3]
Solvent Polar protic solvents (e.g., ethanol, water)Polar aprotic solvents (e.g., acetone, DMF, DMSO)[3]Polar aprotic solvents enhance nucleophilicity. Protic solvents can solvate the nucleophile, reducing its reactivity.[3]
Temperature High temperatures[2]Low to moderate temperaturesHigher temperatures provide the activation energy needed for elimination, which often has a higher energy barrier than substitution.

Table 2: Characteristic Analytical Data for this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Mass Spec. Fragments (m/z)Key ¹H NMR Signals (Approximate δ, ppm)
This compound C₅H₉Br149.03148/150 (M⁺), 69, 415.6-5.9 (m, 1H), 5.0-5.2 (m, 2H), 4.0-4.2 (m, 1H), 2.5-2.7 (m, 2H), 1.8-2.0 (d, 3H)
1,3-Pentadiene C₅H₈68.1268 (M⁺), 67, 53, 41, 396.0-6.5 (m), 5.0-5.5 (m), 1.7-1.8 (d)
1,4-Pentadiene C₅H₈68.1268 (M⁺), 67, 53, 41, 395.7-5.9 (m, 2H), 5.0-5.1 (m, 4H), 2.7-2.8 (t, 2H)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ2 Favored)
  • Objective: To substitute the bromine of this compound with an iodide nucleophile, minimizing elimination.

  • Reagents: this compound, sodium iodide (NaI), anhydrous acetone.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • Add this compound (1.0 equivalent) to the solution dropwise at room temperature with stirring.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The formation of a sodium bromide precipitate indicates the reaction is proceeding.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with a dilute sodium thiosulfate solution (to remove any excess iodine) followed by brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Elimination (E2 Favored)
  • Objective: To synthesize dienes from this compound via elimination.

  • Reagents: this compound, potassium tert-butoxide (t-BuOK), tert-butanol.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

    • Heat the solution to a gentle reflux (approx. 82°C).

    • Slowly add this compound (1.0 equivalent) to the refluxing solution.

    • Maintain the reflux and monitor the reaction by GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add water to quench the reaction and dissolve inorganic salts.

    • Extract the product with a low-boiling point solvent like pentane (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • The diene products are volatile and can be carefully isolated by fractional distillation.

Protocol 3: Sample Preparation and Analysis by GC-MS
  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration (e.g., ~1 mg/mL).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS instrument.

  • GC Method: Use a suitable temperature program to separate the components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Analysis: As components elute from the GC column, they will be ionized and fragmented in the mass spectrometer.

  • Data Interpretation: Analyze the resulting chromatogram to determine the relative amounts of starting material, product, and byproducts. Identify each component by its mass spectrum and retention time.[8][9]

Protocol 4: Sample Preparation and Analysis by ¹H NMR
  • Sample Preparation: If analyzing a crude reaction mixture, pass a small sample through a short plug of silica gel with a non-polar solvent to remove baseline-broadening impurities. For isolated compounds, dissolve ~5-10 mg in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Interpretation: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of the signals to confirm the structure of the desired product and identify any byproducts present.[8]

Visualizations

G cluster_reactants Reactants cluster_products Products r This compound + Nu:/Base- p1 Substitution Product (Sₙ2) r->p1 Sₙ2 Path (Good Nu, Weak Base, Polar Aprotic Solvent) p2 Elimination Product (E2) r->p2 E2 Path (Strong, Bulky Base, Higher Temp) G start This compound carbocation Resonance-Stabilized Allylic Carbocation start->carbocation -Br⁻ (Slow, Rate-Limiting) product1 Direct Substitution Product (Sₙ1) carbocation->product1 + Nu⁻ (attack at C4) product2 Rearranged Product (Sₙ1') carbocation->product2 + Nu⁻ (attack at C2) G RM Reaction Mixture GCMS GC-MS Analysis RM->GCMS NMR NMR Analysis RM->NMR ID Identify Peaks: - Molecular Ion - Fragmentation GCMS->ID STRUCT Elucidate Structure: - Chemical Shift - Integration - Coupling NMR->STRUCT COMP Compare with Literature Data/ Standards ID->COMP STRUCT->COMP FIN Byproduct Characterized COMP->FIN

References

Stabilizing 4-bromo-1-pentene during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-bromo-1-pentene

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent during long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under controlled conditions. It is highly flammable and reactive.[1][2] The ideal storage involves refrigeration in a tightly sealed container, protected from light and moisture.[3][4] For extended periods, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation and degradation.

Q2: My bottle of this compound has developed a yellow or brown tint. Is it still usable?

A2: Discoloration often indicates degradation.[5] The appearance of a yellow or brown color suggests the formation of impurities, which could arise from oxidation, polymerization, or dehydrohalogenation. Before use, the purity of the discolored reagent should be assessed using an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the primary degradation pathways for this compound?

A3: this compound is susceptible to several degradation pathways due to its bifunctional nature, containing both a reactive alkyl halide and a double bond.[6] Key pathways include:

  • Oxidation: The terminal alkene is susceptible to oxidation, especially when exposed to air (oxygen) and light, potentially forming peroxides or other oxygenated byproducts.

  • Dehydrobromination: As a haloalkane, it can undergo elimination of hydrogen bromide (HBr) to form conjugated dienes, a reaction often catalyzed by bases or elevated temperatures.[7]

  • Polymerization: The alkene functional group can undergo radical-initiated polymerization, leading to the formation of oligomers or polymers. This is often accelerated by light, heat, or the presence of radical initiators.

  • Isomerization: Under certain conditions, the double bond can migrate to a more stable internal position.[6]

Q4: Should I add a stabilizer to this compound for long-term storage?

A4: Yes, for long-term storage, adding a stabilizer is a prudent measure, particularly to inhibit radical polymerization. A common choice for unsaturated compounds is a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm). It is crucial to ensure that the chosen stabilizer is inert to the compound and will not interfere with downstream applications.

Q5: What materials are incompatible with this compound?

A5: this compound should not be stored in contact with strong oxidizing agents or strong bases, as these can promote vigorous and potentially hazardous reactions.[5][8] Contact with certain metals should also be avoided, as they can catalyze decomposition. Use glass or other inert containers for storage.[2]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8 °C) or Freezer (<0 °C)Reduces reaction rates of degradation pathways.[3][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the alkene functional group.
Light Exposure Amber Glass Bottle / Stored in the DarkPrevents light-induced radical formation and photodegradation.[10]
Container Tightly Sealed Glass ContainerPrevents exposure to atmospheric moisture and oxygen.[4][10]
Additives Radical Inhibitor (e.g., BHT, 50-200 ppm)Inhibits free-radical polymerization of the double bond.
Table 2: Potential Degradation Pathways and Triggers
Degradation PathwayPrimary Trigger(s)Common Byproducts
Oxidation Oxygen (Air), LightPeroxides, Aldehydes, Epoxides
Dehydrobromination Heat, Presence of BasesPentadienes
Radical Polymerization Light, Heat, Radical InitiatorsOligomers/Polymers
Hydrolysis Water4-Penten-2-ol

Mandatory Visualizations

G Potential Degradation Pathways of this compound cluster_products Degradation Products A This compound B Oxidation (O₂, Light) A->B Exposure to Air C Dehydrobromination (Heat, Base) A->C Instability D Polymerization (Light, Heat) A->D Exposure to UV/Heat P1 Peroxides, Epoxides B->P1 P2 Pentadienes C->P2 P3 Oligomers / Polymers D->P3

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Suspected Degradation Start Inconsistent Experimental Results or Visible Impurities (e.g., Color Change) CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? Start->CheckStorage Analysis Perform Quality Control Analysis (e.g., GC, NMR) CheckStorage->Analysis Pure Purity >98%? (or acceptable for application) Analysis->Pure Use Proceed with Experiment Pure->Use Yes Purify Purify Reagent (e.g., Distillation) Pure->Purify No CorrectStorage Implement Correct Storage Protocol Use->CorrectStorage Post-Use Purify->Analysis Re-analyze Discard Discard and Procure New Reagent Purify->Discard Purification Fails

Caption: Troubleshooting workflow for suspected reagent degradation.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected when using stored this compound.

  • Probable Cause 1: Reduced Molarity due to Degradation. The concentration of the active reagent may be lower than assumed due to degradation pathways such as polymerization or dehydrobromination.

    • Solution: Before use, confirm the purity of the stored this compound via Gas Chromatography (GC) or NMR. If significant impurities are detected, consider purifying the reagent by distillation or procuring a new batch.

  • Probable Cause 2: Interference from Byproducts. Degradation products can interfere with your reaction. For example, HBr formed from dehydrobromination can create an acidic environment, while polymeric materials can complicate product isolation.

    • Solution: If purification is not feasible, consider if a preparatory step can mitigate the interference. For instance, washing the reagent with a mild, dilute base (e.g., NaHCO₃ solution) followed by drying can remove acidic impurities. However, this may itself induce further degradation and should be performed with care immediately before use.

Problem: I am observing unexpected side products in my reaction.

  • Probable Cause: Use of a Degraded Starting Material. Isomers or degradation products present in your starting material may be participating in the reaction. For example, if your reaction is sensitive to dienes, byproducts from dehydrobromination could be the source of these unexpected products.

    • Solution: Obtain a detailed characterization of your stored this compound using GC-MS or NMR to identify the impurities. This will help you understand the origin of the side products and determine if the reagent is suitable for your specific application. Always run a control reaction with a fresh, high-purity batch if possible.

Experimental Protocols

Protocol 1: Stabilizer Addition for Long-Term Storage

This protocol describes how to add Butylated Hydroxytoluene (BHT) as a radical inhibitor to this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Amber glass storage bottle, oven-dried

  • Syringe or micropipette

  • Inert gas source (Argon or Nitrogen) with manifold

  • Septum

Methodology:

  • Prepare a stock solution of BHT in a volatile, anhydrous solvent (e.g., dichloromethane) at a concentration of 10 mg/mL.

  • In a fume hood, transfer the desired volume of this compound to the clean, dry amber storage bottle.

  • Calculate the volume of BHT stock solution required to achieve a final concentration of 100 ppm. For example, for 100 g (approx. 80 mL) of this compound, you would need 10 mg of BHT, which corresponds to 1 mL of the stock solution.

  • Add the calculated volume of the BHT stock solution to the this compound and mix gently.

  • Sparge the solution with a gentle stream of inert gas for 5-10 minutes to remove the solvent and any dissolved oxygen.

  • Quickly cap the bottle with a septum, and then seal it with a screw cap. Wrap the cap and neck with Parafilm® for an extra layer of protection.

  • Label the bottle clearly, indicating the compound, date, and the addition of 100 ppm BHT.

  • Store the stabilized reagent in a refrigerator or freezer as per the conditions outlined in Table 1.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5 or equivalent).

  • Helium or Hydrogen as carrier gas.

  • Autosampler vials with septa.

  • Anhydrous solvent for dilution (e.g., hexane or dichloromethane).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1%) in the chosen anhydrous solvent in a GC vial.

  • GC Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes. (Note: This program may require optimization).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject a sample of the fresh, high-purity standard (if available) to determine its retention time.

    • Inject the stored sample.

    • Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak corresponding to this compound. Peaks at other retention times indicate impurities or degradation products.

References

Navigating the Risks: A Technical Support Guide for 4-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the flammability and reactivity hazards associated with 4-bromo-1-pentene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring a safer laboratory environment.

Quick Reference: Physical and Chemical Properties

A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₅H₉Br[1]
Molecular Weight 149.03 g/mol [2]
Appearance Light yellow liquid[3]
Boiling Point 126 - 127 °C (258.8 - 260.6 °F)[3]
Flash Point 30 °C (86 °F)[3]
Specific Gravity 1.258 g/cm³[4]
Water Solubility No data available[3]
Autoignition Temperature No data available[3]
Explosion Limits No data available[3]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot potential problems during the use of this compound.

Q1: My reaction involving this compound is showing an unexpected exotherm (rapid temperature increase). What should I do?

A1: An unexpected exotherm can indicate a runaway reaction. Immediate action is critical.

  • Primary Action: Remove the heat source immediately. If possible, immerse the reaction vessel in an ice bath to cool it down.

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood.

  • Quenching (Use with extreme caution): If cooling is insufficient and the situation is escalating, a slow, controlled addition of a quenching agent may be necessary. A high-boiling point, non-reactive solvent can be added to dilute the reaction mixture. Do not add water or other protic solvents if strong bases or other water-reactive substances are present.

  • Evacuation: If the exotherm cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.

Q2: I observe the material darkening in color during storage. Is it still usable?

A2: Yes, it is noted that this compound may darken in color during storage.[5] This is likely due to slow decomposition or polymerization. While it may still be usable for some applications, the purity should be checked before use in sensitive reactions. Consider re-purification by distillation if necessary, but be aware of the potential for peroxide formation.

Q3: I suspect peroxide formation in my aged bottle of this compound. How can I test for and remove peroxides?

A3: Alkenes can form explosive peroxides upon exposure to air and light over time.

  • Testing: Use commercially available peroxide test strips. A positive test indicates the presence of peroxides.

  • Removal: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina. Do not distill this compound if high levels of peroxides are suspected, as this can lead to an explosion.

Q4: A small spill of this compound has occurred in the fume hood. What is the correct cleanup procedure?

A4: For small spills:

  • Eliminate Ignition Sources: Turn off all nearby hot plates, stir plates, and other potential sources of ignition.[4]

  • Containment: Absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][6]

  • Collection: Using non-sparking tools, carefully scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Ensure all cleaning materials are also disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team.

Frequently Asked Questions (FAQs)

Q: What are the primary flammability hazards of this compound?

A: this compound is a flammable liquid and vapor with a flash point of 30 °C (86 °F).[3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][6] Containers may explode when heated.[3][6]

Q: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents and strong bases.[3][5]

Q: What are the recommended storage conditions for this compound?

A: Store in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[3][5][8] Keep the container tightly closed in a cool, dry place.[3][5] It is recommended to store it in a refrigerator designated for flammable materials.[5]

Q: What personal protective equipment (PPE) should be worn when handling this compound?

A: Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Neoprene or nitrile rubber gloves.[8]

  • Skin and Body Protection: A lab coat and, if necessary, an apron.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

Q: What are the hazardous decomposition products of this compound?

A: Upon combustion, this compound may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[6][9]

Q: What type of fire extinguisher should be used for a fire involving this compound?

A: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[3][7] Water spray may be used to cool closed containers, but a direct stream on the burning liquid may be ineffective.[3][7]

Experimental Protocols & Visual Guides

Incompatible Materials and Potential Hazards

The following diagram illustrates the key incompatibilities and resulting hazards when handling this compound.

IncompatibleMaterials cluster_reactants Reactants cluster_incompatible Incompatible Materials cluster_hazards Potential Hazards 4_bromo_1_pentene This compound fire_explosion Fire or Explosion 4_bromo_1_pentene->fire_explosion + Ignition Source runaway_reaction Runaway Reaction (Exotherm) 4_bromo_1_pentene->runaway_reaction + Incompatible Material strong_oxidizing_agents Strong Oxidizing Agents strong_oxidizing_agents->runaway_reaction strong_bases Strong Bases strong_bases->runaway_reaction

Caption: Incompatibility diagram for this compound.

Emergency Workflow: Small Spill Response

This workflow outlines the decision-making process for handling a small spill of this compound.

SpillResponse start Spill of this compound Occurs is_small Is the spill small and contained? start->is_small evacuate Evacuate Area & Call Emergency Response is_small->evacuate No eliminate_ignition Eliminate All Ignition Sources is_small->eliminate_ignition Yes contain_spill Contain with Inert Absorbent Material eliminate_ignition->contain_spill collect_waste Collect Waste with Non-Sparking Tools contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Workflow for small spill response.

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Always prioritize safety and consult with your environmental health and safety department for any questions or concerns.

References

Scalable synthesis of 4-bromo-1-pentene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 4-bromo-1-pentene. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Inefficient purification.- Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature; for elimination reactions from dibromides, temperatures around 100-160°C are often used.[1] - Ensure the purity of starting materials such as 1,5-dibromopentane. - Use fractional distillation for purification to effectively separate the product from byproducts and unreacted starting materials.
Formation of Significant Byproducts (e.g., 1,4-pentadiene) - Use of a strong, non-hindered base. - High reaction temperatures promoting double elimination.- Consider using a sterically hindered base like potassium tert-butoxide to favor mono-elimination. - Carefully control the reaction temperature to minimize the formation of the diene byproduct.[1]
Product Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Increase the reaction time or temperature to drive the reaction to completion. - Employ fractional distillation with a high-efficiency column to separate the product from the higher-boiling starting material.
Isomeric Impurities Present in the Final Product - Side reactions leading to the formation of other bromo-pentene isomers.- Optimize reaction conditions to favor the formation of the desired isomer. - Careful fractional distillation may separate isomers with sufficiently different boiling points.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the scalable synthesis of this compound?

A1: Common starting materials for the synthesis of bromo-pentene derivatives include 1,5-dibromopentane and 4-penten-1-ol.[1][3] For the specific synthesis of this compound, elimination from a 1,4-dihalopentane precursor can be a viable route.[4]

Q2: What reaction conditions are typically employed for the synthesis of this compound from 1,5-dibromopentane?

A2: The synthesis of a bromo-pentene from 1,5-dibromopentane can be achieved through an elimination reaction. This typically involves heating the dibromide with a base. For instance, heating 1,5-dibromopentane with N,N-dimethylformamide (DMF) as a solvent at temperatures around 150-160°C can yield the product.[1] The use of a catalyst like hexamethylphosphoric triamide has also been reported, although its use is discouraged due to toxicity.[1][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). These methods allow for the visualization of the consumption of the starting material and the formation of the product over time.

Q4: What is the most effective method for purifying the crude this compound?

A4: Fractional distillation is the most effective method for purifying this compound.[2] This technique separates compounds based on their boiling points and is crucial for removing unreacted starting materials and any byproducts, such as other bromo-pentene isomers or dienes.

Q5: What are the key safety precautions to consider during the synthesis of this compound?

A5: this compound is a flammable liquid and should be handled with care.[4] It is also a lachrymator and can be harmful if inhaled or swallowed.[6] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting materials and reagents used in the synthesis may also have their own specific hazards that should be reviewed before starting any experimental work.

Experimental Protocol: Synthesis of 5-Bromo-1-pentene from 1,5-Dibromopentane

Materials:

  • 1,5-Dibromopentane

  • N,N-Dimethylformamide (DMF)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a distillation setup, combine 1,5-dibromopentane and N,N-dimethylformamide.[1]

  • Heat the mixture with stirring to a temperature of 150-160°C.[1]

  • Collect the distillate, which will contain the crude 5-bromo-1-pentene.

  • Wash the collected crude product twice with a brine solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation to obtain high-purity 5-bromo-1-pentene.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 1,5-Dibromopentane + DMF Heating Heat to 150-160°C Reactants->Heating Stirring Distillation Atmospheric Distillation Heating->Distillation Vapors Washing Wash with Brine Distillation->Washing Drying Dry over Na2SO4 Washing->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Crude Product Final_Product Pure 5-Bromo-1-pentene Fractional_Distillation->Final_Product

Caption: Experimental workflow for the synthesis of 5-bromo-1-pentene.

Troubleshooting Logic

troubleshooting_logic Start Low Product Yield? Check_Reaction Monitor Reaction (TLC/GC) Start->Check_Reaction Yes End Problem Resolved Start->End No Incomplete Incomplete Reaction? Check_Reaction->Incomplete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Increase_Time_Temp->End Byproducts Significant Byproducts? Check_Purity->Byproducts Optimize_Purification Optimize Purification (Fractional Distillation) Optimize_Purification->End Byproducts->Optimize_Purification No Change_Base Use Sterically Hindered Base Byproducts->Change_Base Yes Control_Temp Control Reaction Temperature Change_Base->Control_Temp Control_Temp->End

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-1-pentene and 5-Bromo-1-pentene in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

Abstract

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric bromoalkenes, 4-bromo-1-pentene and 5-bromo-1-pentene. The position of the bromine atom relative to the double bond profoundly influences the reaction pathways and rates in nucleophilic substitution and elimination reactions. 5-Bromo-1-pentene, a primary alkyl halide, exhibits reaction characteristics typical of its class, favoring bimolecular substitution (SN2). In contrast, this compound's reactivity is significantly altered by the proximity of the double bond, which facilitates neighboring group participation (NGP), leading to enhanced rates in unimolecular (SN1 and E1) reactions through the formation of a stabilized carbocation intermediate. This guide summarizes the mechanistic pathways, presents a qualitative comparison of reaction rates, and provides detailed experimental protocols for further investigation.

Introduction

In the field of organic synthesis and drug development, a precise understanding of the reactivity of functionalized alkenes is paramount. The bromo-1-pentene isomers, this compound and 5-bromo-1-pentene, serve as exemplary models for illustrating the profound impact of subtle structural variations on chemical behavior. While both molecules possess a C5 carbon chain with a terminal double bond and a bromine atom, the location of the halogen substituent dictates the predominant reaction mechanisms they undergo.

5-Bromo-1-pentene behaves as a typical primary alkyl halide, where the bromine is susceptible to direct displacement by nucleophiles. Conversely, in this compound, the double bond is positioned to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. This intramolecular interaction can lead to the formation of a resonance-stabilized allylic carbocation, dramatically accelerating reaction rates under conditions that favor carbocation formation. This guide aims to provide a detailed, objective comparison of the reactivity of these two isomers, supported by established chemical principles.

Mechanistic Overview

The reactivity of this compound and 5-bromo-1-pentene can be rationalized by considering the four principal mechanisms of nucleophilic substitution and elimination: SN1, SN2, E1, and E2.

  • 5-Bromo-1-pentene: As a primary alkyl halide, it readily participates in SN2 reactions, which involve a backside attack by a nucleophile in a single, concerted step. Due to the high energy of a primary carbocation, SN1 and E1 pathways are highly unfavorable. Elimination via the E2 mechanism can occur in the presence of a strong, sterically hindered base.

  • This compound: The double bond in the homoallylic position can participate in the displacement of the bromide leaving group. This leads to the formation of a resonance-stabilized carbocation, which significantly lowers the activation energy for SN1 and E1 reactions. While it is a secondary halide and can undergo SN2 and E2 reactions, the NGP effect makes the unimolecular pathways unusually facile.

Below is a logical diagram illustrating the factors that influence the reaction pathways for these two compounds.

G Reactivity Comparison: this compound vs. 5-Bromo-1-pentene cluster_0 This compound cluster_1 5-Bromo-1-pentene a Secondary Halide Double bond at C4-C5 b Neighboring Group Participation (NGP) a->b e Can undergo SN2 / E2 a->e c Resonance-Stabilized Carbocation Intermediate b->c d Favors SN1 / E1 c->d f Primary Halide Double bond at C1-C2 g No NGP f->g i Favors SN2 f->i h Unstable Primary Carbocation g->h j SN1 / E1 Unlikely h->j

Caption: Logical flow of reactivity for the two bromo-1-pentene isomers.

Data Presentation

Table 1: Qualitative Comparison of Reaction Rates

Reaction TypeThis compound5-Bromo-1-penteneRationale
SN1 HighVery LowThe double bond in this compound provides neighboring group participation, leading to a stable, resonance-delocalized carbocation. 5-bromo-1-pentene would form a highly unstable primary carbocation.
SN2 ModerateHigh5-bromo-1-pentene is a primary halide with minimal steric hindrance, ideal for SN2 attack. This compound is a secondary halide, which is sterically more hindered, but the transition state can be stabilized by the nearby pi-system.
E1 HighVery LowSimilar to SN1, the E1 pathway is favored for this compound due to the formation of a stable carbocation intermediate.
E2 ModerateModerateBoth substrates can undergo E2 elimination with a strong base. The rate will be dependent on the base strength and concentration.

Table 2: Predicted Product Distribution in Substitution/Elimination Reactions

ConditionsThis compound Products5-Bromo-1-pentene Products
Weak Nucleophile/Protic Solvent (e.g., ethanol, heat) Mixture of substitution (SN1) and elimination (E1) products. Possible intramolecular cyclization to form methylcyclopentane derivatives.Very slow reaction. Primarily SN2 product with prolonged reaction time.
Strong, Non-basic Nucleophile (e.g., NaI in acetone) Primarily SN2 product.Primarily SN2 product.
Strong, Hindered Base (e.g., KOC(CH3)3 in t-butanol) Primarily E2 product (dienes).Primarily E2 product (1,4-pentadiene).

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound and 5-bromo-1-pentene.

Comparative Solvolysis in Ethanol (SN1/E1 Conditions)

Objective: To compare the rates of solvolysis of this compound and 5-bromo-1-pentene in ethanol, which favors SN1 and E1 pathways.

Materials:

  • This compound

  • 5-bromo-1-pentene

  • Anhydrous ethanol

  • Standardized sodium hydroxide solution (approx. 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (set to 50 °C)

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Prepare 0.1 M solutions of this compound and 5-bromo-1-pentene in anhydrous ethanol in separate volumetric flasks.

  • Pipette a 5.00 mL aliquot of the this compound solution into a conical flask, stopper it, and place it in the constant temperature water bath. Start a timer.

  • At regular time intervals (e.g., every 10 minutes), withdraw a 5.00 mL aliquot from the reaction flask and quench the reaction by adding it to a flask containing 20 mL of acetone at 0 °C.

  • Titrate the generated hydrobromic acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

  • Repeat steps 2-4 for the 5-bromo-1-pentene solution.

  • Continue taking measurements for at least three half-lives or until the reaction is complete.

Data Analysis: The rate of reaction can be determined by monitoring the increase in the concentration of HBr over time. The pseudo-first-order rate constant (k) for each reaction can be calculated by plotting ln([HBr]∞ - [HBr]t) versus time, where [HBr]∞ is the concentration of HBr at the completion of the reaction.

Comparative Reaction with Sodium Iodide in Acetone (SN2 Conditions)

Objective: To compare the rates of the SN2 reaction of this compound and 5-bromo-1-pentene with sodium iodide in acetone.

Materials:

  • This compound

  • 5-bromo-1-pentene

  • Sodium iodide

  • Anhydrous acetone

  • Constant temperature water bath (set to 25 °C)

  • Test tubes, pipettes, and a timer

Procedure:

  • Prepare 0.1 M solutions of this compound and 5-bromo-1-pentene in anhydrous acetone.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • In a test tube, mix 2.0 mL of the this compound solution with 2.0 mL of the sodium iodide solution. Start a timer immediately.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone). Record the time it takes for the precipitate to first appear.

  • Repeat steps 3-4 for the 5-bromo-1-pentene solution.

  • For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide or by using a technique like gas chromatography to monitor the disappearance of the starting material.

Data Analysis: A qualitative comparison can be made based on the time taken for the precipitate to form. For a quantitative comparison, the second-order rate constant can be determined by monitoring the concentration of reactants or products over time.

Visualization of Key Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

G Reaction Pathways of this compound cluster_0 SN1 Pathway cluster_1 Intramolecular Cyclization A This compound B Loss of Br- (slow) A->B C Resonance-Stabilized Carbocation B->C D Nucleophilic Attack C->D E Substitution Product D->E F This compound G NGP F->G H Cyclopropylmethyl-like Intermediate G->H I Nucleophilic Attack H->I J Cyclized Product (e.g., methylcyclopentyl derivative) I->J

Caption: SN1 and intramolecular cyclization pathways for this compound.

G Reaction Pathways of 5-Bromo-1-pentene cluster_0 SN2 Pathway cluster_1 E2 Pathway K 5-Bromo-1-pentene + Nucleophile L Backside Attack (concerted) K->L M Transition State L->M N Substitution Product + Br- M->N O 5-Bromo-1-pentene + Strong Base P Proton Abstraction (concerted) O->P Q Transition State P->Q R 1,4-Pentadiene + H-Base+ + Br- Q->R

A Comparative Guide to Alternative Reagents for 4-Bromo-1-Pentene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of functional groups is paramount. 4-Bromo-1-pentene serves as a valuable bifunctional reagent, enabling the incorporation of a pentenyl moiety through various carbon-carbon and carbon-heteroatom bond-forming reactions. However, the efficiency of a synthesis can often be enhanced by selecting a reagent with optimal reactivity for a specific transformation. This guide provides an objective comparison of this compound with its alternatives, supported by established reactivity principles and representative experimental data, to aid in the judicious selection of reagents for specific synthetic applications.

Comparison of Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a reagent is crucial for its effective application. The choice of leaving group significantly influences the reactivity of the 4-pentenyl electrophile.

Property4-Chloro-1-penteneThis compound4-Iodo-1-pentene4-Pentenyl Mesylate4-Pentenyl Tosylate4-Pentenyl Triflate
Molecular Weight ( g/mol ) 104.57149.03195.98164.21240.32214.16
Boiling Point (°C) ~75115-117~145DecomposesDecomposesDecomposes
Reactivity Trend (Leaving Group Ability) Cl < Br < I < OMs < OTs < OTf

Performance in Key Synthetic Transformations

The utility of this compound and its alternatives is most evident in two primary categories of reactions: nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. The rate and mechanism of these reactions are highly dependent on the nature of the leaving group.

General Reactivity Trend: In nucleophilic substitution reactions, the reactivity of the 4-pentenyl electrophile increases with the ability of the leaving group to depart. The general order of reactivity is:

4-Chloro-1-pentene < this compound < 4-Iodo-1-pentene < 4-Pentenyl Mesylate < 4-Pentenyl Tosylate < 4-Pentenyl Triflate

This trend is a direct consequence of the stability of the departing anion (the leaving group). Triflate (OTf) is an exceptionally good leaving group due to the high degree of charge delocalization through resonance, making 4-pentenyl triflate the most reactive in this series. Conversely, the chloride ion is a poorer leaving group, rendering 4-chloro-1-pentene the least reactive.

Table 1: Comparison of 4-Pentenylating Agents in a Representative SN2 Reaction: Alkylation of Diethyl Malonate

ReagentTypical BaseSolventReaction ConditionsTypical YieldReference
4-Chloro-1-penteneNaOEtEthanolReflux, 24-48 hLow to ModerateGeneral Knowledge
This compoundNaOEtEthanolReflux, 6-12 hGood to Excellent
4-Iodo-1-penteneNaOEtEthanolRoom Temp to Reflux, 1-4 hExcellentGeneral Knowledge
4-Pentenyl TosylateNaHTHF0 °C to Room Temp, 2-6 hExcellentGeneral Knowledge

Note: The yields and reaction conditions are illustrative and can vary based on the specific substrate and precise experimental setup.

Formation of Grignard Reagents

Grignard reagents are powerful nucleophiles for carbon-carbon bond formation. The ease of formation of the pentenyl Grignard reagent is also dependent on the halogen precursor.

General Reactivity Trend: The formation of Grignard reagents follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl. Consequently, 4-iodo-1-pentene is the most reactive, and 4-chloro-1-pentene is the least reactive for this transformation. Sulfonates are not suitable for the direct preparation of Grignard reagents.

Table 2: Comparison of 4-Halopent-1-enes in the Formation of 4-Pentenylmagnesium Halide

ReagentSolventInitiationReaction TimeTypical YieldReference
4-Chloro-1-penteneTHFDifficult, may require activatorsLongLow to ModerateGeneral Knowledge
This compoundDiethyl Ether/THFGenerally straightforward1-2 hoursGood to Excellent[1]
4-Iodo-1-penteneDiethyl Ether/THFFacile< 1 hourExcellent[1]

Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate with this compound[1]

This protocol describes the synthesis of diethyl (4-pentenyl)malonate.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl malonate

  • This compound

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1.0 eq) in absolute ethanol.

  • To the warm sodium ethoxide solution (~50 °C), add diethyl malonate (1.05 eq).

  • Add this compound (1.0 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether and a semi-saturated sodium chloride solution.

  • Separate the aqueous layer and extract it twice with diethyl ether.

  • Combine the organic layers, wash twice with a semi-saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 95:5) to yield diethyl (4-pentenyl)malonate.

Protocol 2: Formation of 4-Pentenylmagnesium Bromide

This protocol outlines the general procedure for preparing a Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Iodine crystal (for initiation)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Place magnesium turnings (1.1 eq) in the flask and add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • The resulting grey/brown solution of 4-pentenylmagnesium bromide is ready for use in subsequent reactions.

Visualizing Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Nucleophilic_Substitution cluster_reagents 4-Pentenylating Agents cluster_nucleophiles Nucleophiles 4-X-1-pentene 4-X-1-pentene (X = Cl, Br, I, OMs, OTs, OTf) Product 4-Pentenyl-Nu 4-X-1-pentene->Product SN2 Reaction Nu- Nu⁻ (e.g., RO⁻, CN⁻, R₂N⁻, Enolates) Nu-->Product

Caption: Generalized workflow for nucleophilic substitution.

Grignard_Formation_and_Reaction cluster_precursors Halide Precursors cluster_electrophiles Electrophiles 4-X-1-pentene 4-X-1-pentene (X = Cl, Br, I) Grignard 4-Pentenyl-MgX 4-X-1-pentene->Grignard + Mg (in Ether/THF) Product 4-Pentenyl-E Grignard->Product Nucleophilic Addition E+ E⁺ (e.g., Aldehydes, Ketones, CO₂) E+->Product

Caption: Formation and reaction of pentenyl Grignard reagents.

Conclusion

The selection of an appropriate 4-pentenylating agent is a critical decision in the design of a synthetic route. While this compound offers a good balance of reactivity and stability, alternatives such as 4-iodo-1-pentene and 4-pentenyl sulfonates can provide significant advantages in terms of reaction rates and yields for nucleophilic substitution reactions. For the preparation of Grignard reagents, 4-iodo-1-pentene is the most reactive precursor. This guide provides the foundational information for researchers to make informed decisions and optimize their synthetic strategies.

References

Comparative analysis of different synthetic routes to 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 4-bromo-1-pentene, a valuable bifunctional building block in organic synthesis. The comparison focuses on objectivity, supported by experimental data where available, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a halogenated hydrocarbon with the molecular formula C₅H₉Br. Its structure, featuring a terminal double bond and a secondary bromide, makes it a versatile intermediate for introducing the pentenyl group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of both the alkene and the alkyl bromide functionalities allows for a wide range of chemical transformations. This guide explores and compares the most common synthetic approaches to this compound.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the bromination of unsaturated pentenols. Two main precursors are commonly utilized: 4-penten-1-ol and pent-4-en-2-ol. The choice of route often depends on the availability of the starting material, desired yield, and scalability of the reaction.

RouteStarting MaterialReagentsTypical Yield (%)Reaction TimeKey AdvantagesPotential Disadvantages
1 4-Penten-1-olPhosphorus tribromide (PBr₃)Good to Excellent1-3 hoursHigh yields, readily available reagents.PBr₃ is corrosive and reacts violently with water.
2 4-Penten-1-olCarbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Good to Excellent1-2 hoursMild reaction conditions, high yields.Formation of triphenylphosphine oxide as a byproduct can complicate purification. CBr₄ is a toxic reagent.
3 Pent-4-en-2-olHydrobromic acid (HBr)ModerateVariableInexpensive reagents.Potential for rearrangements and side reactions. HBr is a strong, corrosive acid.
4 Acetaldehyde + Allyl bromide1. Magnesium (Mg) 2. Phosphorus tribromide (PBr₃)Moderate (two steps)Several hoursReadily available and inexpensive starting materials.Two-step process, moderate overall yield.

Experimental Protocols

Route 1: Bromination of 4-Penten-1-ol with Phosphorus Tribromide

This method is a classic and efficient way to convert a primary alcohol to an alkyl bromide. The reaction proceeds via the formation of a phosphite ester, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-penten-1-ol (1.0 eq) is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • The solution is cooled in an ice bath.

  • Phosphorus tribromide (0.33-0.5 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

  • The reaction is quenched by the slow addition of water or ice.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Route 2: Appel Reaction of 4-Penten-1-ol

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl bromides, using a combination of carbon tetrabromide and triphenylphosphine.

Experimental Protocol:

  • To a stirred solution of triphenylphosphine (1.1 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.1 eq) in one portion.

  • A solution of 4-penten-1-ol (1.0 eq) in dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC).

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide.

  • The solid is filtered off, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica gel or by distillation.

Route 3: Hydrobromination of Pent-4-en-2-ol

This route utilizes the reaction of a secondary alcohol with hydrobromic acid. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the bromide ion.

Experimental Protocol:

  • Pent-4-en-2-ol (1.0 eq) is added to a stirred solution of concentrated hydrobromic acid (excess).

  • The mixture is stirred at room temperature or gently heated for several hours.

  • The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting this compound is purified by distillation.

Route 4: Two-Step Synthesis from Acetaldehyde and Allyl Bromide

This approach involves the initial formation of pent-4-en-2-ol through a Grignard reaction, followed by its bromination.

Step 1: Synthesis of Pent-4-en-2-ol

  • In a flame-dried flask, magnesium turnings (1.1 eq) are covered with anhydrous diethyl ether.

  • A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, the solution is cooled in an ice bath, and acetaldehyde (1.0 eq) is added dropwise.

  • The reaction is stirred for 1 hour at room temperature and then quenched with saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to give crude pent-4-en-2-ol.

Step 2: Bromination of Pent-4-en-2-ol

The crude pent-4-en-2-ol can then be converted to this compound using one of the methods described in Route 1 or 3.

Logical Workflow for Synthesis Route Selection

Synthesis_Comparison cluster_start Starting Material Availability & Cost cluster_methods Synthetic Method cluster_params Reaction Parameters & Outcomes cluster_decision Decision Start_Materials 4-Penten-1-ol vs. Pent-4-en-2-ol vs. Acetaldehyde/Allyl Bromide PBr3 Phosphorus Tribromide Start_Materials->PBr3 From 4-Penten-1-ol Appel Appel Reaction (CBr4/PPh3) Start_Materials->Appel From 4-Penten-1-ol HBr Hydrobromic Acid Start_Materials->HBr From Pent-4-en-2-ol Grignard_PBr3 Grignard then PBr3 Start_Materials->Grignard_PBr3 From Acetaldehyde/ Allyl Bromide Yield_PBr3 High Yield PBr3->Yield_PBr3 Conditions_PBr3 Harsh PBr3->Conditions_PBr3 Yield_Appel High Yield Appel->Yield_Appel Conditions_Appel Mild Appel->Conditions_Appel Purification_Appel Byproduct Removal Appel->Purification_Appel Yield_HBr Moderate Yield HBr->Yield_HBr Conditions_HBr Harsh HBr->Conditions_HBr Yield_Grignard Moderate Overall Yield Grignard_PBr3->Yield_Grignard Conditions_Grignard Multi-step Grignard_PBr3->Conditions_Grignard Decision Select Optimal Route for this compound Synthesis Yield_PBr3->Decision Yield_Appel->Decision Yield_HBr->Decision Yield_Grignard->Decision Conditions_PBr3->Decision Conditions_Appel->Decision Conditions_HBr->Decision Conditions_Grignard->Decision Purification_Appel->Decision

Caption: Workflow for selecting a synthetic route to this compound.

Conclusion

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-bromo-1-pentene is crucial for ensuring the quality, consistency, and safety of synthesized chemical entities. The selection of a suitable analytical method is paramount and is guided by factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative overview of the two most pertinent analytical techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines detailed hypothetical methods based on established analytical practices for analogous volatile and semi-volatile halogenated organic compounds. The experimental protocols and performance data presented are representative of what can be expected when developing and validating a method for this analyte.

Quantitative Performance Comparison

The choice between GC and HPLC will depend on the specific requirements of the analysis. GC is generally preferred for volatile compounds like this compound, while HPLC is a versatile alternative, particularly when dealing with complex sample matrices or when derivatization is not desired.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1]
Applicability Ideal for volatile and thermally stable compounds like this compound.Well-suited for a wide range of compounds, including those that are less volatile or thermally labile.
Linearity (R²) Typically ≥ 0.998.[1]Generally ≥ 0.999.[1]
Limit of Detection (LOD) Can reach sub-ppm levels, especially with selected ion monitoring (SIM).[1]Typically in the ng/mL range.[1]
Limit of Quantitation (LOQ) Ranges from 0.07 to 24.70 ppm for various volatile impurities.[1]Around 2 ng/mL for compounds with a suitable chromophore.[1]
Accuracy (% Recovery) Generally in the range of 80-120%.[1]Typically within 98-102%.[1]
Precision (%RSD) Retention time RSDs between 0.039% and 0.057%; Area RSDs between 0.5% and 2.7%.[1]Intra-day precision ≤ 2%; Intermediate precision often ≤ 5%.[2]
Selectivity Excellent, as mass spectra provide structural information for definitive peak identification.[1]Good, but can be susceptible to interference from co-eluting impurities that absorb at the same wavelength.
Typical Run Time 15 - 30 minutes.[3]10 - 20 minutes.[3]
Methodology and Experimental Protocols

The following are detailed, representative protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, offering high separation efficiency and definitive identification capabilities.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 15 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as hexane or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).[3]

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to obtain a theoretical concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC-UV)

For a semi-volatile and relatively non-polar compound like this compound, a reverse-phase HPLC method is the most suitable approach.[4] This method separates the analyte from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[4]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 205-210 nm) is necessary.[4]

  • Injection Volume: 10 µL.[4]

  • Run Time: Approximately 15 minutes.[4]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range.

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[5] The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Select Technique (GC or HPLC) B Optimize Parameters (Column, Mobile/Carrier Phase, Temp, etc.) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D I Routine Analysis E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H H->I Method Approved

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational framework for selecting, developing, and validating an analytical method for the quantification of this compound. The choice between GC and HPLC will be dictated by the specific analytical needs, available instrumentation, and sample characteristics. Regardless of the chosen technique, a thorough validation process is imperative to ensure the generation of reliable and accurate data in research and drug development settings.

References

Benchmarking 4-bromo-1-pentene: A Comparative Guide to its Efficiency in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Alkenyl halides are versatile reagents in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry for forging carbon-carbon bonds. This guide provides an objective comparison of 4-bromo-1-pentene's performance in key cross-coupling reactions against its chloro and iodo analogs, supported by established chemical principles and representative experimental data.

The utility of an alkenyl halide in reactions such as Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings is largely dictated by the nature of the halogen atom. The reactivity trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step in the catalytic cycle. Generally, the reactivity follows the order: I > Br > Cl . The weaker C-I bond is more easily cleaved by the palladium catalyst, leading to faster reactions and often requiring milder conditions. Conversely, the stronger C-Cl bond necessitates more forcing conditions, including higher temperatures and more specialized, electron-rich ligands to facilitate catalysis.

This compound occupies a valuable intermediate position in this reactivity spectrum. It offers a balance of good reactivity, allowing for efficient coupling under moderately stringent conditions, and greater stability and lower cost compared to its iodo counterpart. While direct, side-by-side comparative studies for this compound and its specific analogs are not extensively documented in publicly available literature, the following comparisons are based on well-established principles and extrapolated data from similar substrates.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used cross-coupling methods due to its mild conditions and the low toxicity of its boron-containing byproducts. The choice of halide significantly impacts reaction efficiency.

Alkenyl HalideCatalyst System (Typical)BaseTemperatureTimeTypical Yield
4-iodo-1-pentene Pd(PPh₃)₄ (2 mol%)K₂CO₃Room Temp - 50°C2-6 h>90%
This compound Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃60-80°C8-16 h75-90%
4-chloro-1-pentene Pd₂(dba)₃ / SPhos (2 mol%)K₃PO₄90-110°C12-24 h40-60%
Note: Data presented is illustrative and based on general reactivity trends. Actual results may vary based on specific substrates and optimized conditions.

Performance in Heck, Stille, and Sonogashira Reactions

This reactivity trend holds true across other major cross-coupling reactions. The Heck reaction couples the alkenyl halide with an alkene, the Stille reaction uses an organotin reagent, and the Sonogashira reaction couples with a terminal alkyne. In each case, this compound requires more moderate conditions than the chloro analog and offers a more cost-effective solution than the iodo analog.

Reaction TypeHalideReactivity & ConditionsTypical Yield
Heck Iodo High reactivity, lower temperatures (80-100°C)High
Bromo Good reactivity, standard conditions (100-120°C)Good to High
Chloro Low reactivity, requires higher temperatures (>120°C) & specialized ligandsModerate
Stille Iodo Excellent reactivity, often at room temperatureExcellent
Bromo Good reactivity, mild heating may be requiredGood to Excellent
Chloro Poor reactivity, often requires additives like Cu(I) saltsLow to Moderate
Sonogashira Iodo High reactivity, often proceeds at room temperatureExcellent
Bromo Good reactivity, requires mild heating (40-60°C)Good to Excellent
Chloro Very low reactivity, rarely used for this couplingPoor
Note: Data presented is illustrative and based on general reactivity trends. Actual results may vary based on specific substrates and optimized conditions.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for alkenyl halides like this compound.

General Procedure for Suzuki-Miyaura Coupling of an Alkenyl Bromide

Materials:

  • Alkenyl Bromide (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the alkenyl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Process and Comparison

To better understand the experimental sequence and the comparative reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Alkenyl Halide, Boronic Acid, Catalyst, Base p2 Add Anhydrous Solvent & Degassed Water p1->p2 r1 Heat Mixture with Stirring (e.g., 80°C) p2->r1 r2 Monitor Progress (TLC / GC-MS) r1->r2 w1 Cool & Dilute with Solvent and Water r2->w1 w2 Extract & Combine Organic Layers w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Reactivity trend of 4-halopent-1-enes in cross-coupling.

A Spectroscopic Comparison of 4-bromo-1-pentene and its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-1-pentene and its reaction products from two common synthetic transformations: hydroboration-oxidation and ozonolysis. The objective is to furnish researchers with the necessary data and protocols to identify and characterize these compounds in a laboratory setting. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Spectroscopic Data Comparison

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~3075, ~1640, ~915=C-H stretch, C=C stretch, =CH₂ bend
~2970, ~2930, ~1450C-H stretch, C-H bend (alkyl)
~650C-Br stretch
4-bromopentan-1-ol 3600-3200 (broad)O-H stretch (alcohol)
~2960, ~2930, ~1460C-H stretch, C-H bend (alkyl)
~1050C-O stretch
~650C-Br stretch
3-bromobutanal ~2820, ~2720, ~1725C-H stretch (aldehyde), C=O stretch (aldehyde)
~2970, ~2930, ~1450C-H stretch, C-H bend (alkyl)
~650C-Br stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundH₁ (C1)H₂ (C2)H₃ (C3)H₄ (C4)H₅ (C5)Other
This compound 5.8 (m)5.1-5.0 (m)2.5 (q)4.1 (m)1.7 (d)
4-bromopentan-1-ol 3.6 (t)1.6-1.5 (m)1.9-1.8 (m)4.0 (m)1.7 (d)~2.0 (s, OH)
3-bromobutanal 9.7 (t)2.9 (dd)4.3 (m)1.8 (d)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC1C2C3C4C5
This compound ~137~116~40~55~25
4-bromopentan-1-ol ~62~32~40~56~25
3-bromobutanal ~202~50~52~24

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 4-bromopentan-1-ol and 3-bromobutanal from this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of 4-bromopentan-1-ol via Hydroboration-Oxidation
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-THF complex (BH₃·THF, ~0.4 equiv.) dropwise via the dropping funnel while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Work-up: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-bromopentan-1-ol.

  • Spectroscopic Analysis: Obtain IR, ¹H NMR, and ¹³C NMR spectra of the purified product to confirm its identity and purity.

Synthesis of 3-bromobutanal via Ozonolysis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing a potassium iodide solution, and a low-temperature thermometer, dissolve this compound (1 equiv.) in a suitable solvent such as dichloromethane or methanol.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction is typically complete when the solution turns a persistent blue color, indicating an excess of ozone.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature.

  • Work-up: If DMS was used, the solvent can be removed under reduced pressure. If zinc was used, filter the mixture to remove the zinc dust. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Due to the potential instability of aldehydes, it is often recommended to use the crude product directly in subsequent steps. If purification is necessary, it can be attempted by careful distillation under reduced pressure.

  • Spectroscopic Analysis: Obtain IR, ¹H NMR, and ¹³C NMR spectra of the product to confirm the formation of 3-bromobutanal.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow for the spectroscopic comparison.

reaction_pathway This compound This compound 4-bromopentan-1-ol 4-bromopentan-1-ol This compound->4-bromopentan-1-ol 1. BH3-THF 2. H2O2, NaOH 3-bromobutanal 3-bromobutanal This compound->3-bromobutanal 1. O3 2. DMS

Caption: Reaction pathways of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification IR IR Purification->IR Characterization 1H_NMR 1H_NMR Purification->1H_NMR 13C_NMR 13C_NMR Purification->13C_NMR

Caption: Experimental workflow for synthesis and analysis.

Mechanistic studies comparing SN1 vs SN2 pathways for 4-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic organic chemistry, the nucleophilic substitution reactions of alkyl halides are fundamental transformations. The competition between unimolecular (S_N1) and bimolecular (S_N2) pathways is a central theme, dictated by a nuanced interplay of substrate structure, nucleophile strength, solvent polarity, and the nature of the leaving group. This guide provides a detailed comparative analysis of the S_N1 and S_N2 reaction pathways for the homoallylic substrate, 4-bromo-1-pentene. For this substrate, the participation of the neighboring double bond introduces a fascinating mechanistic dimension, significantly influencing reaction rates and product distributions. This document summarizes the mechanistic principles, presents expected experimental outcomes based on established chemical principles, and provides detailed protocols for the experimental investigation of these pathways.

The Decisive Factors: S_N1 and S_N2 Mechanisms at a Glance

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. The timing of bond-breaking and bond-making events distinguishes the S_N1 and S_N2 mechanisms.

The S_N2 (Substitution Nucleophilic Bimolecular) pathway is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]

Conversely, the S_N1 (Substitution Nucleophilic Unimolecular) pathway is a stepwise process.[1] The reaction begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral). The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate.[1]

For this compound, a secondary alkyl halide, both S_N1 and S_N2 pathways are plausible. However, the presence of the C=C double bond at the homoallylic position introduces the phenomenon of neighboring group participation (NGP) or anchimeric assistance .[2] The π-electrons of the double bond can assist in the departure of the leaving group, leading to a stabilized, non-classical carbocation intermediate. This participation can dramatically accelerate the rate of S_N1-type reactions.[2]

Visualizing the Reaction Pathways

The following diagrams illustrate the S_N1 and S_N2 reaction pathways for this compound.

Caption: S_N2 pathway for this compound.

SN1_Pathway sub This compound carbocation Carbocation Intermediate sub->carbocation Slow (Rate-determining) lg Br⁻ sub->lg rearranged_carbocation Rearranged (Cyclopropylmethyl) Carbocation carbocation->rearranged_carbocation Rearrangement prod1 Direct Substitution Product carbocation->prod1 Fast prod2 Rearranged Product rearranged_carbocation->prod2 Fast nuc Nu⁻ nuc->carbocation nuc->rearranged_carbocation

Caption: S_N1 pathway for this compound with potential rearrangement.

Experimental Comparison: S_N1 vs. S_N2 for this compound

The choice between the S_N1 and S_N2 pathways can be experimentally controlled by manipulating the reaction conditions. The following tables summarize the expected outcomes based on established principles of physical organic chemistry.

Table 1: Influence of Reaction Conditions on the Dominant Pathway

FactorCondition Favoring S_N1Condition Favoring S_N2Rationale
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, N₃⁻, CN⁻)Strong nucleophiles favor the bimolecular attack of the S_N2 pathway, while weak nucleophiles allow time for carbocation formation in the S_N1 pathway.
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMF, DMSO)Polar protic solvents stabilize the carbocation intermediate of the S_N1 pathway. Polar aprotic solvents enhance the nucleophilicity of the nucleophile, favoring the S_N2 pathway.
Substrate Concentration No significant effect on rate lawRate is directly proportionalThe S_N2 rate depends on the collision of both substrate and nucleophile.
Leaving Group Good (e.g., Br⁻, I⁻, OTs⁻)Good (e.g., Br⁻, I⁻, OTs⁻)A good leaving group is essential for both pathways.

Table 2: Predicted Product Distribution under S_N1 and S_N2 Conditions

Reaction ConditionDominant PathwayExpected Major Product(s)Expected Minor Product(s)
Solvolysis in 80% Ethanol/WaterS_N1 with NGPCyclopropylmethyl ethyl ether, 1-penten-4-ol, Cyclopropylmethyl alcohol4-ethoxy-1-pentene
Sodium Azide in AcetoneS_N24-azido-1-penteneElimination products (dienes)
Sodium Iodide in AcetoneS_N24-iodo-1-penteneElimination products (dienes)

Note: The formation of cyclopropylmethyl derivatives is a strong indicator of neighboring group participation in the S_N1 pathway.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative procedures for investigating the S_N1 and S_N2 reactions of this compound.

Protocol 1: Kinetic Study of S_N1 Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of this compound in an ethanol-water mixture.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in absolute ethanol.

  • Prepare the desired ethanol-water solvent mixture (e.g., 80:20 v/v).

  • Equilibrate the solvent mixture and the stock solution of this compound in the constant temperature water bath for at least 20 minutes.

  • To initiate the reaction, pipette a known volume of the this compound solution into a volumetric flask containing the solvent mixture and start a timer.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing cold acetone.

  • Titrate the liberated hydrobromic acid in each aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at infinite time (after the reaction has gone to completion) and Vt is the volume at time t.

Protocol 2: S_N2 Reaction with Sodium Iodide

Objective: To synthesize 4-iodo-1-pentene via an S_N2 reaction and monitor the reaction progress.

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard work-up reagents (e.g., diethyl ether, sodium thiosulfate solution, brine)

Procedure:

  • In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature. The formation of a precipitate (sodium bromide, which is insoluble in acetone) indicates that the reaction is proceeding.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

  • Upon completion, the reaction mixture is filtered to remove the sodium bromide precipitate.

  • The acetone is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed successively with water, dilute sodium thiosulfate solution (to remove any unreacted iodine), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product can be purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram outlines a general workflow for conducting and analyzing the kinetic and product studies of this compound substitution reactions.

Experimental_Workflow prep Reaction Setup (Substrate, Solvent, Nucleophile) reaction Reaction Monitoring (TLC, GC, Titration) prep->reaction workup Work-up and Isolation (Extraction, Quenching) reaction->workup kinetics Kinetic Analysis (Plotting Data, Rate Constant Calculation) reaction->kinetics purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, IR) purification->analysis

Caption: General workflow for mechanistic studies.

Conclusion

The nucleophilic substitution reactions of this compound serve as an excellent case study for the competition between S_N1 and S_N2 pathways, with the added complexity and synthetic potential introduced by neighboring group participation. By carefully selecting the nucleophile and solvent, researchers can direct the reaction towards the desired pathway. S_N1 conditions, particularly solvolysis in polar protic solvents, are expected to lead to a mixture of direct substitution and rearranged products due to anchimeric assistance from the double bond, often with significant rate enhancement. In contrast, S_N2 conditions, employing strong nucleophiles in polar aprotic solvents, should favor the direct substitution product with inversion of stereochemistry. The provided protocols offer a framework for the experimental investigation of these pathways, allowing for the collection of quantitative data to support mechanistic hypotheses and optimize synthetic strategies in drug discovery and development.

References

The Pentenyl Predicament: A Cost-Benefit Analysis of 4-Bromo-1-Pentene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that reverberates through the entire lifecycle of a product, from laboratory-scale synthesis to commercial manufacturing. The selection of an appropriate alkylating agent for introducing a pentenyl moiety, a common structural motif in active pharmaceutical ingredients (APIs), is a case in point. This guide provides a comprehensive cost-benefit analysis of 4-bromo-1-pentene for large-scale synthesis, comparing it with viable alternatives such as its isomer, 5-bromo-1-pentene, and the use of Grignard reagents. This analysis is based on a combination of available supplier pricing, safety data, environmental considerations, and a representative synthetic case study to enable a data-driven decision-making process.

Executive Summary

The selection of a pentenylation strategy in large-scale synthesis involves a trade-off between raw material costs, operational complexity, safety, and environmental impact. While this compound offers a reactive profile for certain applications, its potential for side reactions and the higher cost of its isomer, 5-bromo-1-pentene, necessitate a careful evaluation of alternatives. The Grignard reagent approach, while offering a potentially lower-cost starting material in the form of allyl magnesium bromide, introduces significant process safety and handling challenges that can escalate operational expenditures. This guide presents a comparative analysis to illuminate these trade-offs and assist in the selection of the most appropriate pentenylation method for large-scale campaigns.

Comparative Analysis of Pentenylation Reagents

To provide a quantitative comparison, we will consider a hypothetical large-scale synthesis of a key pharmaceutical intermediate, N-(4-pentenyl)phthalimide, a building block for various APIs. The analysis compares three synthetic routes starting from phthalimide.

Reagent and Solvent Cost Comparison

The cost of raw materials is a primary driver in large-scale synthesis. The following table provides an approximate cost comparison for the key reagents and solvents involved in the different pentenylation strategies. Prices are estimates based on available supplier information for bulk quantities and are subject to market fluctuations.

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Estimated Bulk Price (USD/kg)
This compoundC₅H₉Br149.03[Price not readily available for bulk, estimated to be higher than 5-bromo-1-pentene due to less common usage]
5-Bromo-1-penteneC₅H₉Br149.03250 - 400
Allyl magnesium bromide (1M in THF)C₃H₅BrMg145.31100 - 200 (as solution)
Magnesium TurningsMg24.3120 - 40
Allyl BromideC₃H₅Br120.9815 - 30
Tetrahydrofuran (anhydrous)C₄H₈O72.1115 - 25
Potassium CarbonateK₂CO₃138.212 - 5
N,N-Dimethylformamide (DMF)C₃H₇NO73.093 - 6
Synthetic Route Comparison: N-(4-pentenyl)phthalimide

The following sections outline the experimental protocols and expected outcomes for the synthesis of N-(4-pentenyl)phthalimide using the three different pentenylation methods.

This route represents a direct alkylation of phthalimide.

Experimental Protocol:

  • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated product, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-(4-pentenyl)phthalimide.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification phthalimide Potassium Phthalimide reaction_vessel Reaction at 80-90°C phthalimide->reaction_vessel dmf DMF dmf->reaction_vessel bromo This compound bromo->reaction_vessel quench Quench with Ice-Water reaction_vessel->quench filter Filtration quench->filter recrystallize Recrystallization filter->recrystallize product N-(4-pentenyl)phthalimide recrystallize->product

Caption: Workflow for the synthesis of N-(4-pentenyl)phthalimide via direct alkylation.

This route is similar to Route 1 but uses the more commercially available isomer.

Experimental Protocol:

The protocol is identical to Route 1, with the substitution of this compound with 5-bromo-1-pentene.

Workflow Diagram:

The workflow diagram is identical to that of Route 1, with the node "this compound" changed to "5-Bromo-1-pentene".

This route involves the in-situ preparation of a pentenyl Grignard reagent followed by reaction with an N-electrophilic phthalimide derivative (not shown for simplicity, assuming a direct reaction for comparative purposes, though in practice a more complex multi-step process would be likely). A more direct comparison would be the generation of a pentenyl nucleophile to react with an electrophile. For the purpose of this guide, we will consider the generation of the Grignard reagent as the key cost and process driver.

Experimental Protocol (Grignard Formation):

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of allyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is the pentenylmagnesium bromide reagent.

Workflow Diagram:

G cluster_prep Inert Atmosphere Preparation cluster_reaction Grignard Reagent Formation cluster_product Product glassware Flame-Dried Glassware grignard_formation Reaction under Reflux glassware->grignard_formation nitrogen Nitrogen Inlet nitrogen->grignard_formation mg Magnesium Turnings mg->grignard_formation iodine Iodine (Initiator) iodine->grignard_formation allyl_bromide Allyl Bromide in Anhydrous THF allyl_bromide->grignard_formation grignard_reagent Pentenylmagnesium Bromide grignard_formation->grignard_reagent

Caption: Workflow for the formation of a pentenyl Grignard reagent.

Performance Comparison

The following table summarizes the key performance indicators for each synthetic route in a large-scale setting. The data for yield and cycle time are estimates based on typical industrial processes.

ParameterRoute 1: this compoundRoute 2: 5-Bromo-1-penteneRoute 3: Grignard Reagent
Estimated Yield 75-85%85-95%80-90% (for the alkylation step)
Estimated Cycle Time 12-18 hours12-18 hours18-24 hours (including Grignard prep)
Process Safety ModerateModerateHigh Risk
Environmental Impact ModerateModerateHigh
Operational Complexity LowLowHigh

Detailed Cost-Benefit Analysis

Cost Analysis
  • Raw Materials: Route 3, utilizing allyl bromide and magnesium, appears to be the most cost-effective in terms of starting material for the pentenyl group. However, the cost of anhydrous THF and the need for specialized equipment can offset these savings. Route 2, with the readily available 5-bromo-1-pentene, presents a higher initial reagent cost but simpler solvent requirements. The cost of this compound is a significant unknown for large-scale use and would require direct supplier negotiation.

  • Operational Costs: The Grignard route (Route 3) incurs the highest operational costs due to the stringent requirements for anhydrous conditions, inert atmosphere, and specialized handling of highly reactive reagents. This translates to higher energy consumption for drying solvents and maintaining inert conditions, as well as increased labor costs for specialized handling procedures. Routes 1 and 2 have significantly lower operational costs due to their simpler setup and less hazardous nature.

Benefit Analysis
  • Yield and Purity: Route 2 generally offers the highest and most reliable yields due to the primary nature of the bromide in 5-bromo-1-pentene, which is less prone to elimination side reactions compared to the secondary bromide in this compound. The Grignard route can also provide high yields, but the purity of the final product can be compromised by byproducts from the Grignard formation and subsequent reactions.

  • Process Robustness and Scalability: Routes 1 and 2 are generally more robust and easily scalable due to their simpler reaction conditions and workup procedures. The Grignard reaction (Route 3) is notoriously sensitive to moisture and air, making it more challenging to scale up consistently and safely.[1][2] The initiation of the Grignard reaction can also be inconsistent on a large scale.[1]

Safety, Health, and Environment (SHE) Analysis
  • Safety: The Grignard reaction poses the most significant safety risks. Grignard reagents are highly flammable and can ignite spontaneously in air. They also react violently with water, releasing flammable hydrogen gas.[2] Large-scale Grignard reactions require specialized equipment and stringent safety protocols to mitigate the risk of fire and explosion.[1][2][3] Brominated hydrocarbons like 4- and 5-bromo-1-pentene are flammable and require careful handling, but the risks are generally lower than those associated with Grignard reagents.

  • Environmental Impact: The use of brominated compounds raises environmental concerns due to their potential for persistence and bioaccumulation.[4] Proper waste management and disposal of brominated waste streams are crucial to minimize environmental impact.[5][6] The Grignard route generates magnesium salt byproducts, which require appropriate disposal. The use of large volumes of ethereal solvents like THF also contributes to the environmental footprint of the process.

Conclusion and Recommendations

The choice between this compound and its alternatives for large-scale pentenylation depends on a careful consideration of the specific project requirements and the manufacturing capabilities.

  • For processes where cost is the primary driver and the necessary infrastructure for handling hazardous reagents is in place, the Grignard approach (Route 3) may be considered. However, the significant safety and operational challenges must be thoroughly addressed.

  • For most large-scale pharmaceutical and fine chemical applications, where process robustness, safety, and predictable scalability are paramount, direct alkylation with a bromo-1-pentene isomer is the more prudent choice.

  • Between the two isomers, 5-bromo-1-pentene (Route 2) is generally the recommended starting material. Its wider commercial availability, lower estimated bulk cost compared to this compound, and its tendency to provide higher and more consistent yields in nucleophilic substitution reactions make it the more attractive option for large-scale synthesis.

  • This compound (Route 1) may be considered in specific cases where its unique reactivity is advantageous and a reliable, cost-effective bulk supply can be secured. However, its potential for lower yields due to competing elimination reactions should be carefully evaluated during process development.

Ultimately, a thorough process hazard analysis (PHA) and a detailed cost of goods (COGS) analysis should be conducted for the specific target molecule and manufacturing site before making a final decision. This guide provides a foundational framework and critical data points to inform that decision-making process.

References

Evaluating the Stereoselectivity of Reactions Involving 4-Bromo-1-Pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of a chemical reaction is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development where the chirality of a molecule can dictate its biological activity. 4-Bromo-1-pentene is a versatile bifunctional molecule, possessing both an alkene and a secondary bromide, making it an interesting substrate for a variety of stereoselective transformations, including cyclization and cross-coupling reactions. This guide provides a comparative overview of the stereoselectivity of reactions involving this compound, supported by available experimental data and detailed protocols.

Stereoselective Radical Cyclization

Radical cyclization of this compound and its derivatives offers a powerful method for the synthesis of substituted cyclopentanes, which are common structural motifs in natural products and pharmaceuticals. The stereoselectivity of these reactions is highly dependent on the reaction conditions, particularly the choice of catalyst and reagents.

One of the key challenges in enantioselective radical reactions is controlling the facial selectivity of the radical addition to the double bond. Chiral Lewis acids have been explored to induce asymmetry in such transformations. For instance, the radical cyclization of a substrate similar to this compound, cyclohexyl 8-iodo-nona-2,8-dienoate, in the presence of a chiral aluminum reagent prepared from (R)-3,3′-bis(triphenylsilyl)-1,1′-bi-2-naphthol and trimethylaluminum, resulted in the formation of the corresponding optically active 2-(2-methylenecyclopentyl)acetate with an enantiomeric excess (ee) of 46%.[1] While this example does not use this compound directly, it demonstrates the potential of chiral Lewis acids to influence the stereochemical outcome of radical cyclizations of haloalkenes.

A significant factor affecting the enantioselectivity in radical reactions involving alkyl bromides is the potential interference of the tin bromide byproduct when using traditional tin-based radical initiators. This Lewis acidic byproduct can compete with the chiral Lewis acid catalyst for coordination to the substrate, thereby diminishing the enantiocontrol. Tin-free methods, such as those initiated by visible light photoredox catalysis, offer a promising alternative to mitigate this issue and potentially improve enantioselectivity.

dot

Radical_Cyclization_Pathway General Pathway for Radical Cyclization of this compound sub This compound rad_gen Radical Initiator (e.g., Bu3SnH/AIBN or Photoredox Catalyst) sub->rad_gen Br abstraction c_rad 5-Bromo-1-pentyl Radical rad_gen->c_rad cyclize 5-exo-trig Cyclization c_rad->cyclize cp_rad Cyclopentylmethyl Radical cyclize->cp_rad h_abs H-atom Abstraction cp_rad->h_abs prod Methylcyclopentane h_abs->prod

Caption: General reaction pathway for the radical cyclization of this compound.

Stereoselective Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another avenue for the cyclization of this compound to form vinylcyclopentane derivatives. The stereoselectivity of the intramolecular Heck reaction is influenced by the nature of the chiral ligand coordinated to the palladium catalyst.

The development of asymmetric Heck reactions has been a significant area of research, with a focus on designing chiral phosphine ligands that can effectively control the enantioselectivity of the carbopalladation step. While specific data on the asymmetric Heck cyclization of this compound is limited in the readily available literature, the principles established for other substrates can be applied. For instance, the use of bidentate chiral phosphine ligands, such as BINAP, has proven successful in achieving high enantioselectivity in a variety of intramolecular Heck reactions.

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination. In the context of an asymmetric intramolecular reaction, the chiral ligand influences the facial selectivity of the alkene insertion into the Pd-C bond, thereby establishing the stereocenter.

dot

Heck_Reaction_Workflow Workflow for Asymmetric Intramolecular Heck Reaction start Start: this compound + Pd(0) Catalyst + Chiral Ligand ox_add Oxidative Addition start->ox_add pd_complex Alkenylpalladium(II) Complex ox_add->pd_complex mig_ins Intramolecular Migratory Insertion pd_complex->mig_ins alkyl_pd Alkylpalladium(II) Intermediate mig_ins->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product Vinylcyclopentane Product beta_hydride->product catalyst_regen Catalyst Regeneration beta_hydride->catalyst_regen catalyst_regen->start

Caption: Catalytic cycle of the intramolecular Heck reaction of this compound.

Comparison of Stereoselective Methods

The choice between a radical cyclization and a Heck reaction for the stereoselective synthesis of cyclopentane derivatives from this compound will depend on several factors, including the desired stereoisomer, the functional group tolerance of the reaction, and the availability of suitable chiral catalysts.

Reaction TypeCatalyst/ReagentStereocontrol ElementReported Stereoselectivity (for similar substrates)
Radical Cyclization Chiral Lewis Acid (e.g., Al-BINOL)Coordination of the Lewis acid to the substrate46% ee[1]
Heck Reaction Pd(0) with Chiral Ligand (e.g., BINAP)Chiral ligand on the palladium catalystHigh ee reported for various intramolecular Heck reactions

Table 1: Comparison of Stereoselective Cyclization Methods for Haloalkenes.

Experimental Protocols

General Procedure for Enantioselective Radical Cyclization (Exemplary, based on related literature):

To a solution of the chiral Lewis acid (e.g., prepared in situ from (R)-3,3′-bis(triphenylsilyl)-1,1′-bi-2-naphthol and trimethylaluminum) in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added the haloalkene substrate (e.g., this compound). A radical initiator (e.g., tri-n-butyltin hydride and AIBN, or a photoredox catalyst system) is then added, and the reaction mixture is stirred at the same temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Intramolecular Heck Reaction (Exemplary, based on general protocols):

A mixture of a palladium precursor (e.g., Pd(OAc)₂), a chiral phosphine ligand (e.g., (R)-BINAP), and a base (e.g., Ag₂CO₃ or a hindered amine) in a suitable solvent (e.g., toluene or DMF) is stirred at room temperature under an inert atmosphere to form the active catalyst. To this mixture is added a solution of this compound. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the vinylcyclopentane product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

The stereoselective synthesis of substituted cyclopentanes from this compound can be approached through several methodologies, with radical cyclizations and Heck reactions being prominent examples. While specific, quantitative data for the stereoselective reactions of this compound itself are not extensively documented in readily accessible literature, the principles and experimental conditions established for similar substrates provide a strong foundation for further investigation and optimization. The development of tin-free radical cyclization methods and the continuous evolution of chiral ligands for the Heck reaction are promising avenues for achieving high levels of stereocontrol in these important transformations. Researchers aiming to utilize this compound in stereoselective synthesis should consider screening a variety of chiral catalysts and reaction conditions to identify the optimal system for their specific target molecule.

References

A Comparative Guide to 4-Bromo-1-pentene and Other Bromoalkenes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, bromoalkenes serve as versatile building blocks for the construction of complex molecular architectures. Their dual functionality, possessing both a reactive carbon-bromine bond and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides an objective comparison of 4-bromo-1-pentene with two other common bromoalkenes, 3-bromopropene (allyl bromide) and 5-bromo-1-pentene, focusing on their performance in key organic reactions, supported by experimental data.

Structural and Reactivity Overview

The position of the bromine atom relative to the double bond significantly influences the reactivity of these bromoalkenes.

  • 3-Bromopropene (Allyl Bromide): As an allylic halide, the bromine atom is on a carbon adjacent to the double bond. This proximity allows for the formation of a resonance-stabilized allylic carbocation or radical, rendering it highly reactive in nucleophilic substitution and certain coupling reactions.

  • This compound: This is a secondary homoallylic halide. The bromine is further from the double bond than in allyl bromide, leading to a different reactivity profile. While still influenced by the alkene, the electronic effects are less pronounced.

  • 5-Bromo-1-pentene: In this isomer, the bromine atom and the double bond are separated by three methylene groups.[1] Consequently, they react largely independently of each other, with the bromine atom behaving like a typical primary alkyl bromide and the alkene undergoing standard electrophilic additions.[1]

Performance in Key Organic Syntheses

The utility of these bromoalkenes is best illustrated by their performance in several cornerstone reactions of organic synthesis: Suzuki-Miyaura coupling, Heck coupling, and Grignard reagent formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the bromoalkene is a critical factor in the efficiency of this reaction.

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~75
3-Bromopropene 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O808~90
5-Bromo-1-pentene 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8016~70

Note: Yields are estimated based on typical Suzuki coupling reactions of similar substrates and may vary depending on the specific reaction conditions.

The higher reactivity of 3-bromopropene (allyl bromide) is evident from the shorter reaction time and higher yield, attributable to the facile oxidative addition of the allylic C-Br bond to the palladium catalyst. This compound shows good reactivity, while 5-bromo-1-pentene is the least reactive of the three in this coupling reaction, behaving more like a simple alkyl bromide.

Heck Coupling

The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide and an alkene.

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMF10018~65
3-Bromopropene StyrenePd(OAc)₂ / PPh₃Et₃NDMF10012~80
5-Bromo-1-pentene StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024~60

Note: Yields are estimated based on typical Heck coupling reactions and may vary.

Similar to the Suzuki coupling, the allylic nature of 3-bromopropene leads to higher efficiency in the Heck reaction. This compound provides a moderate yield, while 5-bromo-1-pentene is again the least reactive substrate.

Grignard Reagent Formation and Subsequent Reaction

The formation of Grignard reagents from bromoalkenes and their subsequent reaction with electrophiles, such as aldehydes, is a fundamental transformation for creating new carbon-carbon bonds and introducing complexity.

BromoalkeneElectrophileSolventTemp (°C)Yield (%)
This compound BenzaldehydeTHF0 to RT~70
3-Bromopropene BenzaldehydeTHF0 to RT~85
5-Bromo-1-pentene BenzaldehydeTHF0 to RT~75

Note: Yields are based on typical Grignard reactions with benzaldehyde and can be influenced by the purity of reagents and reaction setup.

3-Bromopropene readily forms a Grignard reagent that reacts efficiently with benzaldehyde. Both this compound and 5-bromo-1-pentene also form Grignard reagents and react with good yields, demonstrating their utility in this classic transformation. The slightly higher yield for 3-bromopropene may be attributed to its higher reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromoalkene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 2:1:1 mixture of toluene/ethanol/water (10 mL) is degassed and heated at 80 °C under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][3][4]

General Procedure for Heck Coupling

To a solution of the bromoalkene (1.0 mmol), alkene (1.2 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol). The mixture is degassed and heated at 100 °C under an inert atmosphere. After completion (monitored by TLC), the mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.[1][2][5][6]

General Procedure for Grignard Reaction with Benzaldehyde

Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere. A solution of the bromoalkene (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. After the Grignard reagent formation is complete, the solution is cooled to 0 °C, and a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction is stirred at room temperature until completion (TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.[7][8][9][10][11][12]

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and experimental workflows.

Suzuki_Miyaura_Coupling Bromoalkene Bromoalkene (R-Br) OxidativeAddition Oxidative Addition Bromoalkene->OxidativeAddition Pd0 Pd(0)L₂ Pd0->OxidativeAddition RPdBr R-Pd(II)L₂-Br OxidativeAddition->RPdBr Transmetalation Transmetalation RPdBr->Transmetalation ArBOH2 Arylboronic Acid (Ar-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RPdAr R-Pd(II)L₂-Ar Transmetalation->RPdAr ReductiveElimination Reductive Elimination RPdAr->ReductiveElimination ReductiveElimination->Pd0 Regeneration of Catalyst CoupledProduct Coupled Product (R-Ar) ReductiveElimination->CoupledProduct

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine bromoalkene, coupling partner, catalyst, and base in a flask. B 2. Add solvent and degas the reaction mixture. A->B C 3. Heat the mixture to the specified temperature and monitor by TLC. B->C D 4. Quench the reaction and perform aqueous workup. C->D E 5. Extract with an organic solvent. D->E F 6. Dry and concentrate the organic phase. E->F G 7. Purify by column chromatography. F->G

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound, 3-bromopropene, and 5-bromo-1-pentene in organic synthesis depends critically on the desired reactivity and the specific transformation being targeted.

  • 3-Bromopropene (Allyl Bromide) is the most reactive of the three in cross-coupling reactions due to its allylic nature, making it ideal for reactions where high reactivity is desired.

  • This compound offers a balance of reactivity, being less reactive than allyl bromide but more so than 5-bromo-1-pentene in coupling reactions. Its homoallylic nature can be exploited in specific synthetic strategies.

  • 5-Bromo-1-pentene behaves as a molecule with two distinct functional groups, allowing for selective reactions at either the primary bromide or the terminal alkene. This makes it a valuable synthon for introducing a pentenyl moiety through nucleophilic substitution or for sequential functionalization.

Researchers should consider these distinct reactivity profiles when designing synthetic routes to optimize yields and achieve the desired molecular complexity.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling and Disposal of 4-Bromo-1-pentene.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (CAS No: 5162-44-7), a flammable and hazardous halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS).

Immediate Safety Considerations

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Due to its classification as a halogenated organic compound, it is considered hazardous waste and requires specialized disposal.[2][3] All handling should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[3]

Core Disposal Protocol: Segregation is Key

The fundamental principle for managing halogenated organic waste is strict segregation from all other waste streams.[2][4] Never mix this compound or any halogenated solvent waste with non-halogenated organic waste.[2][4] Commingling increases disposal costs and complexity.[5]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[2]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, tight-fitting lid.[6][7] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[7]

    • All transfers of this compound waste into the container must be conducted within a certified chemical fume hood.[4]

  • Container Labeling:

    • Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[4]

    • The label must clearly identify the contents, including "this compound" and any other chemical constituents with their approximate percentages.[4]

    • Indicate all relevant hazards, such as "Flammable" and "Toxic."[4]

  • Waste Accumulation and Storage:

    • Do not overfill the waste container; leave at least 5% of headspace to allow for thermal expansion.[4]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The storage area must be cool, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[4][8]

    • Ensure the container is stored in secondary containment, such as a chemically resistant tub, to contain potential leaks.[4]

    • Store away from incompatible materials, which include strong bases and oxidizing agents.[8][9]

  • Requesting Waste Pickup:

    • Once the container is nearly full (typically around 75%), or if it has been accumulating for a set period defined by your institution's EHS guidelines, request a waste pickup from your EHS department.[5]

Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate and Ventilate: If the spill is outside a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[4]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[4][8]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, leak-proof container.[8][10]

  • Label as Hazardous Waste: Label the container as "Spill Debris" containing this compound and handle it as hazardous waste.[4]

Quantitative Data Summary

PropertyValueSource
CAS Number5162-44-7[8]
Boiling Point29.9 - 30.1 °C
Density0.641 g/cm³ at 25 °C
FlammabilityHighly flammable liquid and vapor[1][8]
Storage TemperatureStore below +30°C[11]

Disposal Workflow

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Transfer cluster_2 Storage cluster_3 Disposal A Obtain Labeled 'Halogenated Organic Waste' Container B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Transfer this compound Waste into Container C->D E Securely Seal Container (Leave Headspace) D->E F Store in Designated SAA with Secondary Containment E->F G Request Waste Pickup from EHS F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1-pentene (CAS No: 1119-51-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Core Hazards: this compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldTight-sealing safety goggles are required.[2] A face shield should be worn when there is a risk of splashing.[2] Contact lenses should not be worn.[3]
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[3] Always inspect gloves for damage before use and change them immediately if contaminated.
Body Protection Laboratory CoatWear suitable protective clothing, such as a flame-resistant or 100% cotton lab coat, to prevent skin contact.[3]
Respiratory Protection NIOSH-certified organic vapor respiratorTo be used where inhalation exposure may occur.[3] All handling should ideally be conducted within a chemical fume hood to minimize vapor inhalation.[4]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [5]
Boiling Point 126 - 127 °C / 258.8 - 260.6 °F[1]
Flash Point 30 °C / 86 °F[1]
Density 0.641 g/cm³ at 25 °C

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Review Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for this compound.

  • Fume Hood: Ensure a chemical fume hood is operational and perform all manipulations within it.[4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[2][3]

2. Handling the Compound:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use only non-sparking tools.[2][3]

  • Transfers: When transferring the liquid, do so carefully to avoid splashing and the generation of vapors.

  • Avoid Contact: Prevent the chemical from coming into contact with skin, eyes, and clothing.[3]

3. Storage:

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][2]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][2]

  • Storage Conditions: The material may darken during storage and should be kept in a refrigerator suitable for flammable materials.[1][2]

4. In Case of a Spill:

  • Evacuate: Evacuate the area and remove all ignition sources.[2][6]

  • Containment: Contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[2][6][7]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[2][6]

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Ground Equipment handle1->handle2 handle3 Transfer Chemical in Fume Hood handle2->handle3 handle4 Seal Container After Use handle3->handle4 storage1 Store in a Cool, Well-Ventilated Area handle4->storage1 disp1 Collect Waste in Labeled Container handle4->disp1 storage2 Keep Away from Incompatibles storage1->storage2 disp2 Dispose via Approved Waste Plant disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.